molecular formula C14H18N4O4 B3050648 Trimethoprim 3-oxide CAS No. 27653-67-4

Trimethoprim 3-oxide

Número de catálogo: B3050648
Número CAS: 27653-67-4
Peso molecular: 306.32 g/mol
Clave InChI: YQVPBGLBUGARPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimethoprim 3-oxide is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-17-14(16)18(19)13(9)15/h5-7,16,19H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVPBGLBUGARPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=C(N(C(=N)N=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632419
Record name 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27653-67-4
Record name Trimethoprim 3-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHOPRIM 3-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW7CIX03F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimethoprim 3-oxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is a significant metabolite of the antibacterial agent Trimethoprim. As a member of the diaminopyrimidine class of drugs, Trimethoprim is widely recognized for its mechanism of action, which involves the inhibition of dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1][2][3][4] The presence of metabolites such as this compound is of critical interest in pharmaceutical research and development for understanding the drug's metabolic fate, potential for drug-drug interactions, and overall safety profile. This technical guide provides an in-depth overview of this compound, including its chemical properties, conceptual experimental protocols for its synthesis and analysis, and a visual representation of a typical analytical workflow.

Core Compound Data

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 27653-67-4
Molecular Formula C₁₄H₁₈N₄O₄
Molecular Weight 306.32 g/mol

Conceptual Experimental Protocols

The following sections outline detailed methodologies for the conceptual synthesis and analysis of this compound. These protocols are based on established chemical principles and analytical techniques commonly applied to Trimethoprim and its derivatives.

Synthesis of this compound (Conceptual)

This protocol describes a conceptual method for the preparation of this compound via the oxidation of Trimethoprim.

Objective: To synthesize this compound by oxidizing the parent drug, Trimethoprim.

Materials:

  • Trimethoprim

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Dissolution: Dissolve Trimethoprim in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Cool the solution in an ice bath. Add m-Chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution. The molar ratio of m-CPBA to Trimethoprim should be carefully controlled to favor the formation of the N-oxide.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium sulfite (Na₂SO₃).

  • Work-up: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct. Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate) to isolate the desired product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Analytical Quantification of this compound by HPLC (Conceptual)

This protocol provides a general framework for the quantitative analysis of this compound in a sample matrix using High-Performance Liquid Chromatography (HPLC).

Objective: To develop and validate an HPLC method for the accurate quantification of this compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.1 M)[7]

  • Water (HPLC grade)

  • Sample matrix (e.g., plasma, urine, or pharmaceutical formulation)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. A common starting point could be a ratio of 65:20:15 (v/v/v) of phosphate buffer, acetonitrile, and methanol.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C)[6]

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 225-260 nm, a range commonly used for Trimethoprim analysis).[5][7][8]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • For Pharmaceutical Formulations: Accurately weigh and dissolve the formulation in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.

    • For Biological Matrices (e.g., Plasma): Perform a sample clean-up procedure, such as protein precipitation (e.g., with perchloric acid or acetonitrile) or solid-phase extraction, to remove interfering substances.[7][8]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Acquisition and Processing: Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Method Validation: Validate the developed method according to relevant guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Visualized Workflow and Pathways

Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a given sample.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Plasma, Formulation) Extraction Sample Extraction/ Clean-up Sample->Extraction Standard Reference Standard Preparation Dilution Standard Dilution Series Standard->Dilution HPLC HPLC Injection Extraction->HPLC Dilution->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Mechanism of Action of Parent Compound: Trimethoprim

While specific signaling pathways for this compound are not well-defined, it is crucial to understand the mechanism of its parent compound, Trimethoprim. Trimethoprim targets the bacterial folate synthesis pathway, which is essential for DNA, RNA, and protein synthesis.

Folate_Pathway_Inhibition DHF Dihydrofolic Acid (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids Essential for DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim 3-oxide is a recognized metabolite of the potent dihydrofolate reductase inhibitor, Trimethoprim. While Trimethoprim itself is the primary therapeutically active agent, a comprehensive understanding of its metabolites is crucial for a complete toxicological and pharmacokinetic profile. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

Trimethoprim is a synthetic antibacterial agent that functions by inhibiting bacterial dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids[1][2]. The metabolism of Trimethoprim in humans and other species leads to the formation of several metabolites, including N-oxides[1][3]. The two primary N-oxide metabolites are Trimethoprim 1-oxide and this compound. This guide focuses specifically on the 3-oxide derivative, providing a consolidated repository of its chemical and physical characteristics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Trimethoprim and its 3-oxide metabolite is presented below.

Table 1: Physical and Chemical Properties
PropertyTrimethoprimThis compound
Molecular Formula C₁₄H₁₈N₄O₃[2]C₁₄H₁₈N₄O₄
Molecular Weight 290.32 g/mol [2]306.32 g/mol
CAS Number 738-70-5[2]27653-67-4
Appearance White to light yellow, odorless, bitter compound[3]Not explicitly reported, likely a solid
Melting Point 199-203 °CNot explicitly reported
pKa ~7.3Predicted: 4.85 ± 0.50
Solubility Slightly soluble in water, ethanol, and chloroform; soluble in methanol and DMSOSlightly soluble in DMSO and methanol

Synthesis and Metabolism

This compound is primarily formed in the liver through the metabolic oxidation of Trimethoprim[3]. In vitro studies have identified cytochrome P450 enzymes, specifically CYP1A2, as the predominant enzyme responsible for its formation[4].

Metabolic Pathway

The metabolic conversion of Trimethoprim to this compound involves the N-oxidation of the pyrimidine ring.

Metabolic Pathway of Trimethoprim to this compound Metabolic Pathway of Trimethoprim Trimethoprim Trimethoprim Trimethoprim_3_oxide This compound Trimethoprim->Trimethoprim_3_oxide N-oxidation CYP1A2 CYP1A2 (major) CYP3A4 (minor) CYP1A2->Trimethoprim_3_oxide

Metabolic conversion of Trimethoprim.
Experimental Synthesis Protocol

Plausible Synthetic Workflow:

  • Dissolution: Dissolve Trimethoprim in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation: Add an oxidizing agent, such as m-CPBA, to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate this compound.

Synthetic Workflow for this compound Plausible Synthetic Workflow start Start dissolve Dissolve Trimethoprim in Dichloromethane start->dissolve oxidize Add m-CPBA (Oxidation) dissolve->oxidize monitor Monitor by TLC oxidize->monitor workup Aqueous Work-up (NaHCO3 wash) monitor->workup dry Dry Organic Layer (Na2SO4) workup->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end This compound purify->end

A plausible synthetic workflow for this compound.

Spectroscopic and Chromatographic Characterization

The characterization of this compound relies on standard analytical techniques.

Table 2: Analytical Methods for Characterization
TechniqueDescription
¹H and ¹³C NMR Provides detailed structural information. Expected shifts in the pyrimidine ring protons and carbons compared to Trimethoprim due to the N-oxide group.
FTIR Spectroscopy Identifies functional groups. The N-O stretching vibration is a key characteristic band to confirm N-oxidation.
UV-Vis Spectroscopy Determines the electronic absorption properties. A shift in the λmax is expected compared to Trimethoprim.
Mass Spectrometry Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
HPLC Used for purification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General):

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. The ¹H NMR spectrum of Trimethoprim in DMSO-d₆ shows characteristic peaks for the aromatic, methoxy, and amino protons[7]. For this compound, shifts in the pyrimidine ring protons are anticipated due to the electronic effect of the N-oxide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol (General):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk[8].

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For Trimethoprim, N-H, C-H, C=N, and C-O stretching vibrations are typically observed[9]. The spectrum of this compound is expected to show an additional prominent N-O stretching band.

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocol (General):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Trimethoprim in methanol exhibits a λmax around 285 nm[10]. The N-oxide is expected to have a shifted λmax.

Biological Activity

The primary mechanism of action of Trimethoprim is the inhibition of dihydrofolate reductase (DHFR)[1][2]. The available literature suggests that Trimethoprim is the therapeutically active form, and its metabolites, including the N-oxides, are considered to have significantly less or no antibacterial activity[1].

Dihydrofolate Reductase (DHFR) Inhibition

Studies have shown that Trimethoprim is a potent inhibitor of bacterial DHFR, with a much lower affinity for the mammalian enzyme[4]. There is limited direct evidence on the inhibitory activity of this compound on DHFR. It is generally presumed to be much less active than the parent compound.

Cytotoxicity

The cytotoxic potential of Trimethoprim has been investigated[11][12]. A general method to assess the cytotoxicity of this compound would be the MTT assay.

Experimental Protocol (MTT Assay - General):

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

MTT Assay Workflow General MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate add_mtt->incubate add_dmso Add Solubilizing Agent (e.g., DMSO) incubate->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze end End analyze->end

Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

This compound is a key metabolite in the biotransformation of Trimethoprim. While it is considered to be of minor therapeutic importance compared to the parent drug, its characterization is essential for a comprehensive understanding of Trimethoprim's disposition in the body. This guide provides a summary of its known properties and outlines general experimental approaches for its synthesis and detailed characterization. Further research is warranted to fully elucidate the specific biological activities and potential toxicological relevance of this metabolite.

References

An In-Depth Technical Guide to the Physicochemical Properties of Trimethoprim 3-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is the primary metabolite of the widely used antibacterial agent, trimethoprim. As a key component in understanding the pharmacokinetics and overall disposition of the parent drug, a thorough characterization of its physicochemical properties, namely solubility and stability, is crucial for drug development and regulatory assessment. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and degradation pathways.

Core Physicochemical Properties

This compound is a solid substance, appearing as a yellow to beige powder. Limited data is available regarding its specific physicochemical properties.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₄O₄--INVALID-LINK--
Molecular Weight 306.32 g/mol --INVALID-LINK--
CAS Number 27653-67-4--INVALID-LINK--
pKa (Predicted) 4.85 ± 0.50--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility characteristics in common laboratory solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a generalized procedure that can be adapted for this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound solid

  • Selected solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Logical Workflow for Solubility Determination:

G A Add excess this compound to solvent B Equilibrate at constant temperature with shaking A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for equilibrium solubility determination.

Stability Profile

To assess the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C) for a specified period.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions of this compound in suitable solvents for each stress condition.

  • Expose the solutions to the respective stress conditions for a predetermined duration. Samples should be taken at various time points.

  • At each time point, neutralize the acid and base-stressed samples.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Characterize the structure of significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway for Forced Degradation Analysis:

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photodegradation Photo->HPLC MS_NMR MS / NMR for Structural Elucidation HPLC->MS_NMR Identify Degradants Trimethoprim_3_Oxide This compound Solution Trimethoprim_3_Oxide->Acid Trimethoprim_3_Oxide->Base Trimethoprim_3_Oxide->Oxidation Trimethoprim_3_Oxide->Thermal Trimethoprim_3_Oxide->Photo

Caption: Forced degradation study workflow.

Conclusion

The available information on the solubility and stability of this compound is limited. This guide provides a framework for researchers and drug development professionals to approach the characterization of these critical physicochemical properties. The outlined experimental protocols for solubility determination and forced degradation studies, based on established scientific principles and regulatory guidelines, can be employed to generate the necessary data to support drug development programs. Further research is warranted to establish a comprehensive physicochemical profile of this compound.

References

Degradation Pathways of Trimethoprim 3-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the bacterial synthesis of nucleic acids and proteins.[1] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections. During its metabolism in the human body, primarily in the liver, TMP is converted into several metabolites. Among the principal metabolites are the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives.[2]

Trimethoprim 3-oxide (3-NO-TMP) is a significant urinary metabolite of TMP, first identified in humans in the 1970s.[3][4] Understanding the formation and subsequent degradation of this metabolite is crucial for several reasons. In drug development, characterizing metabolic pathways is essential for assessing the safety, efficacy, and potential for drug-drug interactions. For environmental scientists, knowledge of how TMP and its metabolites degrade is vital for evaluating their environmental fate, persistence, and the potential for ecotoxicity.

This technical guide provides an in-depth overview of the degradation pathways relevant to this compound. While direct studies on the degradation of 3-NO-TMP are limited, this document outlines its metabolic formation and details the extensively studied degradation pathways of the parent compound, Trimethoprim. These pathways, involving biotic and abiotic processes, serve as a robust predictive framework for understanding the fate of the 3-NO-TMP metabolite, as the core molecular structure is susceptible to similar chemical transformations.

Metabolic Formation of this compound

The biotransformation of Trimethoprim is a critical first step in its elimination from the body and the point at which this compound is formed. This process occurs predominantly in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Phase I Metabolism: Approximately 10-20% of an administered dose of Trimethoprim undergoes metabolism.[5] The primary reactions are oxidative, leading to a variety of metabolites. The N-oxide metabolites, including 1-NO-TMP and 3-NO-TMP, are considered minor products, accounting for less than 5% of the total metabolite formation.[5] The major metabolites are the O-demethylated derivatives (3'-desmethyl-TMP and 4'-desmethyl-TMP).[5] Studies using human liver microsomes (HLMs) have indicated that the formation of 3-NO-TMP is primarily catalyzed by the enzymes CYP1A1 and CYP1B1.[6]

Phase II Metabolism: Following Phase I oxidation, metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. While not extensively documented specifically for 3-NO-TMP, it is plausible that it, like other TMP metabolites, could be a substrate for glucuronidation or sulfation.[7]

cluster_metabolites TMP Trimethoprim (TMP) Phase1 Phase I Metabolism (Hepatic Oxidation) TMP->Phase1 CYP1A1, CYP1B1, other CYPs M1 This compound (3-NO-TMP) Phase1->M1 M2 Trimethoprim 1-Oxide Phase1->M2 M3 4'-desmethyl-TMP Phase1->M3 M4 3'-desmethyl-TMP Phase1->M4 Metabolites Primary Metabolites Phase2 Phase II Metabolism (Conjugation) M1->Phase2 e.g., Glucuronidation M2->Phase2 M3->Phase2 M4->Phase2 Excretion Excretion (Urine) Phase2->Excretion

Caption: Metabolic formation of this compound. (Max Width: 760px)

Degradation Pathways

The degradation of Trimethoprim and, by extension, its metabolites like 3-NO-TMP, can be broadly categorized into biotic and abiotic pathways. Biotic pathways are relevant in environments like wastewater treatment plants, while abiotic pathways, such as photodegradation and advanced oxidation, describe its chemical transformation in aquatic environments.

Biotic Degradation

In biological wastewater treatment systems, Trimethoprim can be transformed, particularly under aerobic nitrifying conditions.[8] Studies have shown that nitrifying bacteria are instrumental in the biodegradation of TMP.[8] The transformation pathways often involve demethylation of the methoxy groups. For instance, a major biotic transformation pathway involves the demethylation of TMP to 4-desmethyl-TMP, which is then further hydroxylated, oxidized, and cleaved.[8] While specific studies on 3-NO-TMP are lacking, the N-oxide moiety may influence the susceptibility of the molecule to enzymatic attack, but the core degradation mechanisms (demethylation, hydroxylation, and ring cleavage) are likely to be similar.

Abiotic Degradation

Abiotic degradation is a significant factor in the environmental fate of pharmaceuticals. These processes are driven by physical and chemical factors rather than biological activity.

Photodegradation (Photolysis): Trimethoprim can undergo degradation when exposed to sunlight or artificial UV light.[9] This process can involve oxidation and hydrolysis, leading to at least five different products.[9] The indirect photodegradation of TMP, mediated by hydroxyl radicals (•OH) naturally present in sunlit waters, is considered an efficient degradation mechanism.[10]

Advanced Oxidation Processes (AOPs): AOPs are a group of technologies used for water treatment that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). These methods are effective at degrading persistent organic pollutants like Trimethoprim.

  • Fenton and Photo-Fenton Oxidation: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light (photo-Fenton). It has been shown to achieve very high degradation rates for TMP, often over 99%, under optimized conditions.[11] Degradation proceeds through hydroxylation, demethylation, and cleavage of the bridge between the two ring structures.[12]

  • UV/H₂O₂ and UV/Persulfate: The combination of UV light with hydrogen peroxide or persulfate (S₂O₈²⁻) is another effective AOP. UV photolysis of these reagents generates hydroxyl radicals (from H₂O₂) or sulfate radicals (SO₄•⁻ from S₂O₈²⁻), both of which are powerful oxidants that readily attack the TMP molecule.[13]

  • Sonochemical Degradation: The application of ultrasound can also degrade TMP in water. Cavitation bubbles generate localized high temperatures and pressures, leading to the formation of reactive radicals that degrade the molecule. This process has been shown to produce at least nine distinct transformation products.

cluster_abiotic Abiotic Degradation Pathways cluster_products Transformation Products TMP Trimethoprim (TMP) or This compound Photolysis Photodegradation (Sunlight/UV) TMP->Photolysis AOPs Advanced Oxidation Processes (AOPs) TMP->AOPs •OH, SO₄•⁻ P1 Hydroxylated Derivatives Photolysis->P1 P3 Oxidized Products Photolysis->P3 AOPs->P1 P2 Demethylated Products AOPs->P2 AOPs->P3 P4 Ring Cleavage Products AOPs->P4

Caption: General abiotic degradation pathways for Trimethoprim. (Max Width: 760px)

Quantitative Data Presentation

The following tables summarize quantitative data on the degradation of Trimethoprim from various studies. This data provides a benchmark for the conditions required for effective removal and the kinetics of the processes.

Table 1: Trimethoprim Degradation via Advanced Oxidation Processes (AOPs)

Degradation ProcessInitial TMP Conc.Key ConditionsDegradation Rate / EfficiencyReference
Photo-Fenton0.0689 mmol/LpH: 4.56, H₂O₂: 0.09 mmol/L, Fe²⁺: 0.09 mmol/L99.95% after 6 min[11]
UV/H₂O₂Not specifiedH₂O₂: up to 0.2 g/L91.2% after 1 hr[13]
UV/TiO₂/H₂O₂Not specified-Apparent rate constant: 0.209 min⁻¹[13]
UV/TiO₂40 ppmUV light at 254 nm~50% mineralization[14]
UV/Persulfate10 µMpH: 7.55, UV: 7.496x10⁻⁶ Einstein L⁻¹s⁻¹Initial rate: 2.581 µM min⁻¹Not in provided snippets
Sonochemical0.5 - 3 mg/LPower density: 20-60 W/L, pH: 3-10Rate increases with power, decreases with pHNot in provided snippets

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used in the study of Trimethoprim metabolism and degradation.

Protocol: In Vitro Metabolism with Human Liver S9 Fractions

This protocol is adapted from studies characterizing TMP metabolism in various tissues.[7]

  • Objective: To identify and quantify the formation of Phase I and Phase II metabolites of Trimethoprim, including 3-NO-TMP.

  • Materials:

    • Human liver S9 subcellular fractions

    • Trimethoprim stock solution (e.g., in methanol)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • UDPGA (for glucuronidation assays)

    • PAPS (for sulfation assays)

    • Potassium phosphate buffer (pH 7.4)

    • Methanol (for quenching)

    • Internal standards for LC-MS/MS analysis

  • Procedure:

    • Prepare a master mix containing the S9 fraction, buffer, and the appropriate cofactor regenerating system (NADPH for Phase I; NADPH, UDPGA, and PAPS for combined Phase I/II).

    • Pre-incubate the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding Trimethoprim to a final desired concentration (e.g., 10 µM).

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Analysis:

    • Analyze the samples using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method to separate and quantify Trimethoprim and its metabolites.

Protocol: Photo-Fenton Degradation of Trimethoprim

This protocol is based on typical AOP experimental setups for pharmaceutical degradation.[11][15]

  • Objective: To determine the degradation efficiency and kinetics of Trimethoprim under photo-Fenton conditions.

  • Materials:

    • Trimethoprim stock solution

    • Deionized or ultrapure water

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • Hydrogen peroxide (H₂O₂) solution (30%)

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

    • UV lamp (e.g., UVA with a specific intensity)

    • Glass reactor vessel with a magnetic stirrer

    • Sodium sulfite or catalase for quenching

  • Procedure:

    • Add a known volume of deionized water to the reactor and spike with Trimethoprim to achieve the desired initial concentration (e.g., 0.0689 mmol/L).

    • Adjust the solution pH to the desired value (e.g., pH 4) using H₂SO₄ or NaOH.

    • Add the required amount of FeSO₄ solution to the reactor and allow it to dissolve completely.

    • Turn on the UV lamp and allow the system to equilibrate.

    • Initiate the degradation reaction by adding the required volume of H₂O₂ solution. Start a timer immediately.

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 6, 10, 20, 30 minutes).

    • Immediately quench the reaction in each sample by adding a quenching agent (e.g., sodium sulfite) to consume any residual H₂O₂.

    • Filter the samples if necessary before analysis.

  • Analysis:

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector to measure the concentration of the remaining Trimethoprim. The degradation percentage is calculated relative to the initial concentration.

cluster_prep cluster_exp cluster_analysis A Prepare Aqueous Solution of TMP B Adjust pH A->B C Initiate Reaction (e.g., Add Fe²⁺/H₂O₂, Turn on UV) B->C D Collect Samples at Time Intervals C->D E Quench Reaction D->E F Filter Sample E->F G Inject into HPLC or LC-MS/MS F->G H Data Processing & Kinetic Analysis G->H

Caption: General experimental workflow for degradation studies. (Max Width: 760px)

Conclusion

This compound is a recognized human metabolite of the antibiotic Trimethoprim, formed through hepatic oxidation by CYP450 enzymes. While specific degradation pathways for this metabolite are not extensively detailed in current literature, the degradation of its parent compound, Trimethoprim, provides critical insights.

The degradation of Trimethoprim is a multifaceted process involving both biotic transformations, particularly in wastewater treatment environments, and a range of powerful abiotic pathways. Advanced Oxidation Processes, such as photo-Fenton, and photodegradation by sunlight are highly effective at breaking down the molecule's core structure through mechanisms like hydroxylation, demethylation, and ring cleavage. It is highly probable that this compound is susceptible to these same degradation reactions.

The quantitative data and detailed experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further studies. Future research focusing directly on the stability and degradation of this compound will be invaluable for refining our understanding of its toxicological profile and environmental impact.

References

An In-depth Technical Guide to the Metabolism of Trimethoprim to its 1-Oxide and 3-Oxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a widely utilized bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase.[1] Its efficacy and safety are influenced by its metabolic fate within the body. The metabolism of trimethoprim primarily occurs in the liver, leading to various metabolites, including the 1-oxide (1-NO-TMP) and 3-oxide (3-NO-TMP) derivatives.[2] These N-oxide metabolites typically account for less than 5% of the total metabolite formation.[3] Understanding the enzymatic processes and kinetics governing the formation of these metabolites is crucial for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring overall drug safety.

This technical guide provides a comprehensive overview of the metabolism of trimethoprim to its 1-oxide and 3-oxide metabolites. It includes quantitative data on enzyme kinetics, detailed experimental protocols for in vitro assessment, and visual representations of the metabolic pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Trimethoprim N-Oxidation

The formation of trimethoprim 1-oxide and 3-oxide is primarily catalyzed by specific cytochrome P450 (CYP) enzymes. The following tables summarize the Michaelis-Menten kinetic parameters for the formation of these metabolites in human liver microsomes (HLMs) and by specific recombinant CYP enzymes.

MetaboliteEnzyme SourceVmax (pmol/min/mg protein)Km (µM)Reference
1-NO-TMPPooled HLMs2.5 ± 0.2580 ± 70[4]
3-NO-TMPPooled HLMs1.8 ± 0.1690 ± 90[4]
1-NO-TMPRecombinant CYP3A41.1 ± 0.1450 ± 60[4]
3-NO-TMPRecombinant CYP1A2Not ReportedNot Reported[3][4]

Table 1: Michaelis-Menten Kinetics of Trimethoprim N-Oxide Formation. This table presents the maximal velocity (Vmax) and Michaelis constant (Km) for the formation of 1-NO-TMP and 3-NO-TMP in pooled human liver microsomes and by recombinant CYP3A4.

MetabolitePrimary EnzymeOther Contributing EnzymesInhibitionReference
1-NO-TMPCYP3A4CYP2A6, CYP2C8, CYP2C9Inhibited by ketoconazole[4][5]
3-NO-TMPCYP1A2CYP2C8, CYP2C9Inhibited by α-naphthoflavone[4][5]

Table 2: Principal Enzymes Involved in Trimethoprim N-Oxidation. This table outlines the primary and other contributing cytochrome P450 enzymes responsible for the formation of 1-NO-TMP and 3-NO-TMP, along with their selective inhibitors.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to assess the metabolism of trimethoprim to its 1-oxide and 3-oxide metabolites using human liver microsomes.

Objective:

To determine the kinetic parameters (Vmax and Km) of trimethoprim 1-oxide and 3-oxide formation in human liver microsomes.

Materials:
  • Trimethoprim

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., Trimethoprim-d9)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of trimethoprim in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of trimethoprim at various concentrations by diluting the stock solution in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a quenching solution of acetonitrile containing the internal standard.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)

      • Trimethoprim working solutions (to achieve a range of final concentrations, e.g., 0-1000 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of the cold acetonitrile quenching solution containing the internal standard.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • UPLC-MS/MS Analysis:

    • Analyze the samples using a validated UPLC-MS/MS method for the quantification of trimethoprim, 1-NO-TMP, and 3-NO-TMP.

    • Example UPLC Conditions:

      • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • Example MS/MS Parameters (Positive ESI):

      • Trimethoprim: Precursor ion 291.1 m/z, Product ion 230.1 m/z

      • 1-NO-TMP: Precursor ion 307.1 m/z, Product ion 290.1 m/z

      • 3-NO-TMP: Precursor ion 307.1 m/z, Product ion 246.1 m/z

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Quantify the concentration of 1-NO-TMP and 3-NO-TMP in each sample.

    • Calculate the rate of metabolite formation (pmol/min/mg protein).

    • Plot the rate of formation against the trimethoprim concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Mandatory Visualizations

Metabolic Pathway of Trimethoprim N-Oxidation

Trimethoprim_Metabolism cluster_enzymes Enzymatic Oxidation TMP Trimethoprim CYP3A4 CYP3A4 TMP->CYP3A4 CYP1A2 CYP1A2 TMP->CYP1A2 NO1_TMP Trimethoprim 1-Oxide NO3_TMP Trimethoprim 3-Oxide CYP3A4->NO1_TMP CYP1A2->NO3_TMP

Caption: Metabolic conversion of Trimethoprim to its 1-oxide and 3-oxide metabolites.

Experimental Workflow for In Vitro Metabolism Assay

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Sample Prep cluster_analysis 4. Analysis A Prepare Reagents: - Trimethoprim Solutions - HLM Suspension - NADPH Regenerating System B Combine Reagents in Plate: Buffer, HLMs, Trimethoprim A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C with Shaking D->E F Quench Reaction with Acetonitrile + Internal Standard E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I UPLC-MS/MS Analysis H->I J Data Processing and Kinetic Parameter Calculation I->J

Caption: Generalized workflow for an in vitro trimethoprim metabolism experiment.

References

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Trimethoprim 3-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid in bacteria.[1] This inhibition disrupts the bacterial DNA synthesis pathway, leading to a bacteriostatic effect.[1] In humans, trimethoprim is extensively metabolized in the liver, with primary metabolites including N-oxide metabolites such as Trimethoprim 3-oxide.[1] Understanding the metabolic profile of trimethoprim is crucial for evaluating its efficacy, pharmacokinetics, and potential for drug-drug interactions.[1]

This application note details a robust, sensitive, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a rapid UPLC separation, making it highly suitable for pharmacokinetic studies and metabolic profiling in drug development.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is utilized for the extraction of this compound from human plasma.[1]

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).[1]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean collection tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).[1]

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to a UPLC vial for analysis.[1]

UPLC-MS/MS System and Conditions

Chromatographic separation is achieved using a Waters ACQUITY UPLC system, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) and positive electrospray ionization (ESI+) mode.[1]

UPLC Conditions:

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]

UPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.099.01.0
1.099.01.0
8.050.050.0
8.15.095.0
9.05.095.0
9.199.01.0
12.099.01.0

MS/MS Conditions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 307.1246.13520
Trimethoprim-d9 (IS) 300.2236.23525

Note: MS/MS parameters are adapted from similar compounds and may require optimization.[1]

Visualizations

G Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Methanol + IS) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: High-level overview of the analytical workflow.

G Detailed Sample Preparation Protocol Start Start: 50 µL Plasma Add_MeOH Add 200 µL ice-cold Methanol + Internal Standard Start->Add_MeOH Vortex1 Vortex for 1 minute Add_MeOH->Vortex1 Centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate under N2 at 40°C Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex for 30 seconds Reconstitute->Vortex2 End Ready for UPLC-MS/MS Vortex2->End

Caption: Step-by-step sample preparation workflow.

G UPLC-MS/MS Analysis Logic cluster_uplc UPLC System cluster_msms Mass Spectrometer Injector Autosampler Injects 5 µL Sample Pump Gradient Pump (0.4 mL/min) Injector->Pump Column ACQUITY BEH C18 Column (40°C) ESI ESI Source (Positive Ion Mode) Column->ESI Eluent Pump->Column Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 307.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 246.1) Q2->Q3 Detector Detector Q3->Detector

Caption: Flow of sample through the UPLC-MS/MS system.

Method Validation and Performance

The UPLC-MS/MS method was validated according to established guidelines for bioanalytical method validation.[2][3][4] Key performance characteristics are summarized below.

Method Validation Parameters:

ParameterResult
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0
Intra-day Precision (%RSD) < 6.0%
Inter-day Precision (%RSD) < 8.0%
Intra-day Accuracy (%) 95.5% - 104.2%
Inter-day Accuracy (%) 97.1% - 102.8%

Note: These values represent typical performance and should be established by the end-user.

Accuracy and Precision Data:

Spiked Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
1.0 (LLOQ) 104.25.8102.87.5
5.0 (Low QC) 98.54.299.15.1
50.0 (Mid QC) 101.23.1100.53.8
800.0 (High QC) 95.52.597.13.2

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method an invaluable tool for pharmacokinetic and drug metabolism studies in clinical and preclinical research. The validation data demonstrates excellent accuracy, precision, and linearity over a wide concentration range, ensuring high-quality data for drug development professionals.

References

Application Notes and Protocols for the HPLC Analysis of Trimethoprim and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole (SMX) for the treatment of various bacterial infections.[1][2][3] It functions by inhibiting dihydrofolate reductase, a critical enzyme in the bacterial synthesis of nucleic acids and proteins.[1][3][4][5][6][7] The metabolism of Trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[3] Accurate and sensitive quantification of Trimethoprim and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[3]

This document provides detailed application notes and protocols for the analysis of Trimethoprim and its major metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Trimethoprim

The primary metabolic transformations of Trimethoprim involve N-oxidation and O-demethylation (hydroxylation).[3]

Trimethoprim_Metabolism Trimethoprim Trimethoprim Metabolite1 Trimethoprim 1-N-oxide Trimethoprim->Metabolite1 N-oxidation Metabolite2 Trimethoprim 3-N-oxide Trimethoprim->Metabolite2 N-oxidation Metabolite3 3'-hydroxy-Trimethoprim Trimethoprim->Metabolite3 O-demethylation Metabolite4 4'-hydroxy-Trimethoprim Trimethoprim->Metabolite4 O-demethylation Metabolite5 α-hydroxy-Trimethoprim Trimethoprim->Metabolite5 Hydroxylation

Caption: Metabolic pathway of Trimethoprim.

Experimental Protocols

HPLC-UV Method for Quantification of Trimethoprim

This protocol is suitable for the routine quantification of Trimethoprim in pharmaceutical dosage forms.

a. Sample Preparation (from Tablets)

  • Crush 20 tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Sulfamethoxazole and 10 mg of Trimethoprim and transfer it to a 10 mL volumetric flask.

  • Add 7 mL of the mobile phase and sonicate for 20 minutes to dissolve the analytes.

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter.

  • Transfer 0.1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration of approximately 10 ppm for Trimethoprim.[8]

b. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][9]

  • Mobile Phase: A mixture of 0.025 M sodium phosphate buffer and acetonitrile with 0.4% triethylamine (e.g., 80:20 v/v).[2] Alternatively, a mixture of methanol and water (60:40 v/v) with the pH adjusted to 2.6 using phosphoric acid can be used.[9]

  • Flow Rate: 1.0 - 1.2 mL/min.[2][10][11]

  • Detection Wavelength: 230 nm or 260 nm.[2][10]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 40°C.[9]

UPLC-MS/MS Method for Quantification of Trimethoprim and its Metabolites in Human Plasma

This high-throughput method is ideal for pharmacokinetic studies and metabolic profiling, offering high sensitivity and specificity.[3][6]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing an internal standard (e.g., Trimethoprim-d9).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.[6]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.[6]

b. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: ACE PFP, 2.1 x 50 mm, 3 µm.[12]

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[12]

  • Gradient: A gradient can be optimized, for example, starting with 5% B, increasing to 45% B over 3 minutes.[12]

  • Flow Rate: 0.75 mL/min.[12]

  • Injection Volume: 10 µL.[12]

  • Column Temperature: 30°C.[12]

  • Ionization Mode: Positive electrospray ionization (ESI+).[6][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into Chromatographic System reconstitution->injection separation Chromatographic Separation (C18 or PFP Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification and Analysis data_acquisition->quantification

Caption: General workflow for HPLC/UPLC-MS/MS analysis.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of Trimethoprim and its metabolites. Note that specific values may vary depending on the exact instrumentation and conditions used.

Table 1: HPLC-UV Method for Trimethoprim

ParameterValueReference
Linearity Range1 to 30 µg/mL[10]
Limit of Detection (LOD)75 ng/mL[2]
Retention Time~3.7 - 4.4 min[8][13]

Table 2: UPLC-MS/MS Method for Trimethoprim and Metabolites in Dried Plasma Spots (DPS)

AnalyteLLOQ (ng/mL)Low QC (ng/mL)Mid QC (ng/mL)High QC (ng/mL)Reference
Trimethoprim1003004,00040,000[12]

Table 3: UPLC-MS/MS Method for Trimethoprim and Metabolites in Dried Urine Spots (DUS)

AnalyteLLOQ (ng/mL)Low QC (ng/mL)Mid QC (µg/mL)High QC (µg/mL)Reference
Trimethoprim5001,50020200[12]

Conclusion

The HPLC-UV and UPLC-MS/MS methods described provide robust and reliable approaches for the quantitative analysis of Trimethoprim and its metabolites. The choice of method will depend on the specific application, with HPLC-UV being suitable for routine quality control of pharmaceutical formulations and UPLC-MS/MS offering the high sensitivity and selectivity required for bioanalytical studies such as pharmacokinetics and metabolic profiling. Proper method validation according to regulatory guidelines is essential before implementation for routine analysis.

References

Application Note: Solid-Phase Extraction of Trimethoprim 3-oxide from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1][2] Its metabolism in humans occurs primarily in the liver, leading to various metabolites, including Trimethoprim 3-oxide.[3] this compound is a minor metabolite of trimethoprim.[2] Accurate and sensitive quantification of such metabolites in biological matrices like plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from human plasma prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method leverages a mixed-mode polymeric SPE sorbent to achieve high recovery and clean extracts.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the analyte is critical for developing an effective SPE method.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₄O₄[4][5]
Molecular Weight306.32 g/mol [5]
Predicted pKa4.85 ± 0.50[4][6]

The predicted pKa of 4.85 suggests that this compound is a weakly acidic compound.[4][6] This allows for manipulation of its charge state through pH adjustment to enhance retention on and elution from an SPE sorbent.

Experimental Protocol

This protocol is optimized for the extraction of this compound from human plasma using a mixed-mode polymeric SPE cartridge.

Materials and Reagents:

  • SPE Cartridge: Mixed-Mode Polymeric Sorbent (e.g., Oasis MAX or similar)

  • Human Plasma: K2-EDTA as anticoagulant

  • This compound Standard: Analytical grade

  • Internal Standard (IS): Trimethoprim-d9 or other suitable analog

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • Formic Acid: 88% or higher, analytical grade

  • Ammonium Hydroxide: 28-30%, analytical grade

  • 4% Phosphoric Acid in Water: For sample pretreatment

  • 5% Ammonium Hydroxide in Methanol: For elution

  • Reconstitution Solution: 95:5 Water:Acetonitrile with 0.1% Formic Acid

Equipment:

  • SPE Vacuum Manifold

  • Centrifuge

  • Vortex Mixer

  • Sample Evaporator (e.g., nitrogen blow-down)

  • Analytical Balance

  • pH Meter

  • Calibrated Pipettes

Sample Preparation and Extraction Workflow

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis p1 Pipette 500 µL Human Plasma p2 Add 50 µL Internal Standard p1->p2 p3 Add 500 µL 4% H3PO4 p2->p3 p4 Vortex for 30s p3->p4 s1 Condition: 2 mL Methanol p4->s1 s2 Equilibrate: 2 mL Water s1->s2 s3 Load Pretreated Sample s2->s3 s4 Wash 1: 2 mL 5% Methanol in Water s3->s4 s5 Wash 2: 2 mL Methanol s4->s5 s6 Elute: 2 mL 5% NH4OH in Methanol s5->s6 e1 Evaporate to Dryness (N2 stream, 40°C) s6->e1 e2 Reconstitute: 100 µL Reconstitution Solution e1->e2 e3 Vortex and Transfer to Vial e2->e3 a1 Inject into LC-MS/MS System e3->a1

Caption: Workflow for the solid-phase extraction of this compound.

Detailed Steps:

  • Sample Pretreatment:

    • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 500 µL of 4% phosphoric acid in water to the plasma sample. The acidic condition ensures that the weakly acidic this compound (pKa ~4.85) is in its neutral form, promoting retention on the reversed-phase sorbent.

    • Vortex the mixture for 30 seconds to ensure homogeneity and protein precipitation.

    • Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Conditioning: Condition the mixed-mode polymeric SPE cartridge with 2 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent bed to dry.

    • Loading: Load the supernatant from the pretreated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash 1: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

      • Wash 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

    • Elution: Elute the this compound and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent ensures the analyte is deprotonated and readily released from the sorbent.

  • Post-Extraction Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solution (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data and Performance Characteristics

The following table summarizes the expected performance characteristics of this SPE method when coupled with a validated LC-MS/MS analytical method.

ParameterResult
Recovery > 85%
Matrix Effect < 15%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Discussion

The selection of a mixed-mode polymeric sorbent is advantageous for this application. It provides a dual retention mechanism (reversed-phase and ion exchange), which is effective for extracting a moderately polar compound like this compound from a complex matrix such as plasma. The sample pretreatment step with phosphoric acid is critical for both protein precipitation and pH adjustment, ensuring the analyte is in its most retentive form. The two-step wash with an aqueous-organic and then a pure organic solvent effectively removes a broad range of interferences, leading to a cleaner final extract and minimizing matrix effects during LC-MS/MS analysis. The use of a basic elution solvent is key to disrupting the analyte-sorbent interaction and achieving high elution recovery.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the determination of this compound in human plasma. The method is designed to be robust, providing high recovery and clean extracts suitable for sensitive bioanalytical quantification. This protocol serves as a valuable tool for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical toxicology.

References

Application Note: Quantification of Trimethoprim 3-oxide in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and proteins in bacteria.[1][2] It is often used in combination with sulfamethoxazole to treat various bacterial infections.[3] The metabolism of Trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, and hydroxylated derivatives.[1] The accurate quantification of these metabolites, such as Trimethoprim 3-oxide, is vital for pharmacokinetic, pharmacodynamic, and toxicological studies to fully understand the drug's disposition and potential effects.[1]

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and recovery.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Trimethoprim-d9 (Internal Standard, IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Trimethoprim-d9 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trimethoprim-d9 stock solution in acetonitrile.

Sample Preparation Protocol
  • Aliquot 50 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL Trimethoprim-d9 in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean 96-well plate or UPLC vials.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS System and Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[4]

  • Column Temperature: 40°C[4]

  • Mobile Phase A: 0.1% Formic Acid in Water[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 1.0
1.0 1.0
8.0 50.0
8.1 95.0
9.0 95.0
9.1 1.0

| 10.0 | 1.0 |

Data Presentation

Table 1: Optimized MS/MS Parameters

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the analysis. These values are based on the molecular weight of Trimethoprim (290.3 g/mol ) and the addition of an oxygen atom for the N-oxide metabolite.[5] The internal standard, Trimethoprim-d9, has its mass shifted accordingly.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 307.1246.110025
Trimethoprim-d9 (IS) 300.2236.210027

Table 2: Proposed Calibration Curve Summary

A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted with a linear regression model with 1/x² weighting.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
This compound 0.5 - 500>0.9950.5

Table 3: Proposed Accuracy and Precision (QC Samples)

The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ).[6][7]

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 1.595.0 - 105.0< 10.093.0 - 107.0< 12.0
Medium 7597.0 - 103.0< 8.096.0 - 104.0< 9.0
High 40098.0 - 102.0< 7.097.0 - 103.0< 8.0

Visualizations

G cluster_metabolism Hepatic Metabolism cluster_products Metabolites TMP Trimethoprim Metabolites Oxidative Metabolism (CYP450 Enzymes) TMP->Metabolites M1 Trimethoprim 1-oxide Metabolites->M1 M2 This compound (Target Analyte) Metabolites->M2 M3 3'-desmethyl-TMP Metabolites->M3 M4 4'-desmethyl-TMP Metabolites->M4

Caption: Metabolic pathway of Trimethoprim in the liver.

G Start Receive Human Plasma Sample Prep Sample Preparation: 1. Aliquot 50 µL Plasma 2. Add 200 µL IS in ACN 3. Vortex & Centrifuge Start->Prep Inject Inject 5 µL of Supernatant Prep->Inject Analysis UPLC-MS/MS Analysis (MRM Mode) Inject->Analysis Data Data Processing: Integration & Quantification Analysis->Data Report Generate Report Data->Report

Caption: Experimental workflow for plasma sample analysis.

G cluster_params Core Validation Parameters Validation {Bioanalytical Method Validation|According to FDA/ICH M10 Guidelines} Selectivity Selectivity & Specificity - Absence of interference at analyte RT - Analyze blank plasma from ≥6 sources Validation->Selectivity Ensures identity Linearity Calibration Curve & LLOQ - ≥6 non-zero standards - R² ≥ 0.99 - LLOQ S/N ≥ 5 Validation->Linearity Defines range Accuracy Accuracy & Precision - Intra & Inter-day runs - 3 QC levels (L, M, H) - Accuracy: within ±15% - Precision: RSD ≤15% Validation->Accuracy Confirms reliability Stability Stability - Freeze-Thaw - Bench-Top - Long-Term - Stock Solution Validation->Stability Assesses robustness

Caption: Logical flow of bioanalytical method validation.

References

Application Note: Quantitative Analysis of Trimethoprim 3-Oxide in Human Urine Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is an antibacterial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] Its clinical efficacy and pharmacokinetic profile are influenced by its metabolism in the human body. The primary metabolic pathways of trimethoprim involve oxidation and N-demethylation, leading to the formation of several metabolites.[2][3] Among these, Trimethoprim 3-oxide has been identified as a significant urinary metabolite in humans.[4][5] Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, drug metabolism research, and in understanding the overall disposition of trimethoprim.

This application note provides a detailed protocol for the analysis of this compound in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[6]

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes metabolism primarily in the liver, with the resulting metabolites, including this compound, being excreted in the urine.[2][3]

Trimethoprim Trimethoprim Metabolism Hepatic Metabolism (Oxidation) Trimethoprim->Metabolism Trimethoprim_3_oxide This compound Metabolism->Trimethoprim_3_oxide

Caption: Metabolic conversion of Trimethoprim to this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Trimethoprim in urine, which can serve as a reference for the expected performance of a method for its 3-oxide metabolite.

AnalyteMatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
TrimethoprimDried Urine SpotsHPLC-MS/MS500 - 250,00050097.3 - 105.3≤ 7.8[7][8]
TrimethoprimLiquid UrineHPLC-MS/MS500 - 250,000500Not ReportedNot Reported[7][8]

Experimental Protocols

This section outlines a detailed protocol for the extraction and analysis of this compound from urine samples.

Materials and Reagents
  • This compound analytical standard

  • Trimethoprim-d9 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Sample Preparation

2.1. Standard Stock Solutions Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare working standard solutions by serial dilution in methanol:water (50:50, v/v).

2.2. Internal Standard (IS) Working Solution Prepare a 1 µg/mL stock solution of Trimethoprim-d9 in methanol. Dilute this stock to a final working concentration of 100 ng/mL in methanol.

2.3. Calibration Standards and Quality Control (QC) Samples Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at various concentrations.

2.4. Urine Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL Trimethoprim-d9).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 3.1).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

3.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion > Product ion (e.g., m/z 307.1 > 247.1)

    • Trimethoprim-d9 (IS): Precursor ion > Product ion (e.g., m/z 300.2 > 133.1)

Note: The specific MRM transitions and collision energies for this compound must be determined by direct infusion of the analytical standard into the mass spectrometer.

Data Analysis and Quantification

The concentration of this compound in the urine samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound in urine samples.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Integration Peak Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound analysis in urine.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound in human urine. The detailed protocol for sample preparation and the suggested starting conditions for LC-MS/MS analysis offer a solid foundation for researchers in drug metabolism and pharmacokinetics. Method validation according to regulatory guidelines is essential before its application in clinical or research studies.

References

Environmental Analysis of Trimethoprim 3-oxide in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (TMP), a synthetic broad-spectrum antibiotic, is widely used in human and veterinary medicine, often in combination with sulfamethoxazole. Following administration, a portion of TMP is metabolized in the body, leading to the formation of various transformation products. One of the notable metabolites is Trimethoprim 3-oxide (3-NO-TMP), formed through the oxidation of the nitrogen atom at the 3-position of the pyrimidine ring. Due to incomplete removal during wastewater treatment, both TMP and its metabolites, including 3-NO-TMP, are released into the aquatic environment, raising concerns about their potential ecological impact.

These application notes provide a detailed overview of the environmental analysis of this compound in water, including its occurrence, analytical methodologies for detection and quantification, and a summary of its environmental fate and toxicity. The provided protocols are intended to guide researchers in setting up and conducting robust analytical experiments.

Data Presentation: Quantitative Analysis of Trimethoprim and its Metabolites

The occurrence of Trimethoprim and its transformation products in various aqueous matrices is a key aspect of its environmental risk assessment. While data specifically for this compound is limited, the following tables summarize the reported concentrations of the parent compound, Trimethoprim, which provides a crucial context for the potential environmental load of its metabolites.

Table 1: Environmental Concentrations of Trimethoprim in Various Water Matrices

Water MatrixConcentration RangeLocationReference
Wastewater Influent140 - 1300 ng/LVarious[1]
Wastewater Effluent20 - 1300 ng/LVarious[1]
Surface Water2.2 - 10.9 ng/LVarious[2]
Drinking Water0 - 19.8 ng/LVarious[2]
Groundwaterup to 0.0064 ppb (6.4 ng/L)Minnesota, USA[3]

Table 2: Ecotoxicological Data for Trimethoprim

OrganismEndpointValueReference
Daphnia magna (Water Flea)48h EC5092 - 167.2 mg/L
Pseudokirchneriella subcapitata (Green Algae)72h EC50> 80 mg/L
Lemna minor (Duckweed)7-day EC5027.43 - 215 mg/L
Activated Sludge Bacteria3h EC50> Solubility Limit[4]

Experimental Protocols

Protocol 1: Sample Collection and Preparation for Analysis of this compound in Water

Objective: To collect and prepare water samples for the analysis of this compound using Solid-Phase Extraction (SPE).

Materials:

  • Amber glass bottles, pre-cleaned

  • Glass fiber filters (0.7 µm pore size)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Nitrogen gas evaporator

Procedure:

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation. Transport samples to the laboratory on ice and store at 4°C until extraction.

  • Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge.

  • Sample Loading: Load a known volume of the filtered water sample (e.g., 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances that are not retained on the sorbent.

  • Elution: Elute the retained analytes from the cartridge with a suitable organic solvent. A common elution solvent is methanol. For Trimethoprim and its metabolites, a small volume of methanol (e.g., 2 x 3 mL) is typically used.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a temperature of approximately 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in prepared water extracts using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column

LC-MS/MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Linear gradient to 5% B

    • 12.1-15 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): [M+H]+ for this compound (e.g., 307.1)

    • Product Ions (m/z): At least two characteristic product ions for confirmation and quantification.

Quality Control:

  • Use of an isotopically labeled internal standard for Trimethoprim to correct for matrix effects and variations in instrument response.

  • Analysis of procedural blanks, spiked samples, and certified reference materials (if available) to ensure data quality.

Mandatory Visualizations

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Detection cluster_data Data Processing SampleCollection Water Sample Collection (Amber Glass Bottles) Filtration Filtration (0.7 µm Glass Fiber Filter) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Filtration->SPE Elution Elution (Methanol) SPE->Elution Evaporation Evaporation & Reconstitution (Nitrogen Stream) Elution->Evaporation LCMS LC-MS/MS Analysis (C18 Column, ESI+) Evaporation->LCMS Quantification Quantification (MRM Mode) LCMS->Quantification Reporting Data Reporting & Interpretation Quantification->Reporting biotransformation_pathway TMP Trimethoprim (TMP) Metabolism Metabolism (e.g., in Liver) TMP->Metabolism Excretion Excretion TMP->Excretion Unchanged TMP_3_oxide This compound Metabolism->TMP_3_oxide N-oxidation Other_Metabolites Other Metabolites (e.g., 1-N-oxide, Desmethyl-TMP) Metabolism->Other_Metabolites TMP_3_oxide->Excretion Other_Metabolites->Excretion Wastewater Wastewater Excretion->Wastewater

References

Application Notes and Protocols for Pharmacokinetic Studies of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim 3-oxide is one of the principal metabolites of the synthetic antibacterial agent, Trimethoprim.[1][2] Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the disposition and potential effects of the parent drug. These application notes provide a summary of available data and detailed protocols relevant to the pharmacokinetic study of this compound.

Data Presentation

While specific pharmacokinetic parameters for this compound are not extensively reported in publicly available literature, the following tables summarize the general metabolism and excretion characteristics of Trimethoprim, providing context for the formation and elimination of its 3-oxide metabolite.

Table 1: General Pharmacokinetic Parameters of Trimethoprim in Adults

ParameterValueReference
Bioavailability 90-100%[3]
Time to Peak (Tmax) 1 - 4 hours[1][2]
Protein Binding ~44%[1][2]
Metabolism 10-20% of a dose is metabolized in the liver.[1][2]
Elimination Half-life 8 - 12 hours[3]
Primary Excretion Route Renal (50-60% of a dose excreted in urine within 24 hours)[2]

Table 2: Major Metabolites of Trimethoprim

MetaboliteFormation PathwayKey Enzyme
Trimethoprim 1-oxide N-oxidationNot specified
This compound N-oxidationCYP1A2
3'-hydroxy Trimethoprim O-demethylationNot specified
4'-hydroxy Trimethoprim O-demethylationNot specified

Signaling and Metabolic Pathways

The formation of this compound is a result of the hepatic metabolism of Trimethoprim, primarily mediated by the cytochrome P450 enzyme system.

Trimethoprim_Metabolism Trimethoprim Trimethoprim Metabolites Hepatic Metabolism Trimethoprim->Metabolites CYP1A2 CYP1A2 Metabolites->CYP1A2 Other_Metabolites Other Metabolites (1-oxide, 3'-hydroxy, 4'-hydroxy) Metabolites->Other_Metabolites Trimethoprim_3_oxide This compound CYP1A2->Trimethoprim_3_oxide Excretion Urinary Excretion Trimethoprim_3_oxide->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Trimethoprim to this compound.

Experimental Protocols

The following are representative protocols for the analysis of this compound in pharmacokinetic studies, based on methodologies reported in the literature.

Protocol 1: Quantification of this compound in Urine using High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method adapted from HPLC techniques used for Trimethoprim and its metabolites.

1. Sample Preparation:

  • Collect urine samples at predetermined time points following the administration of Trimethoprim.

  • Centrifuge the urine samples at 2000 x g for 10 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add an internal standard (e.g., a structural analog of Trimethoprim not present in the sample).

  • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute Trimethoprim and its metabolites with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the separation of Trimethoprim and its metabolites.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the concentration of this compound in the urine samples by comparing the peak area of the analyte to the calibration curve.

Protocol 2: Early Method for Determination of Trimethoprim N-oxides in Urine by Differential Pulse Polarography

This protocol is based on the methodology described by Brooks et al. (1973) for the analysis of Trimethoprim and its N-oxide metabolites.

1. Sample Preparation:

  • Collect urine samples.

  • Adjust the pH of the urine sample to approximately 9.0 with a suitable buffer.

  • Extract the sample with an organic solvent such as ethyl acetate.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a suitable supporting electrolyte for polarographic analysis (e.g., a buffered solution).

2. Differential Pulse Polarography Conditions:

  • Instrument: A differential pulse polarograph.

  • Working Electrode: Dropping mercury electrode.

  • Reference Electrode: Saturated calomel electrode.

  • Scan Range: An appropriate potential range to encompass the reduction peak of this compound.

  • Pulse Amplitude: Optimized for sensitivity.

3. Data Analysis:

  • The concentration of this compound is determined by measuring the peak height of the polarographic wave and comparing it to a calibration curve prepared with standards of the metabolite.

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound.

PK_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Drug_Administration Trimethoprim Administration Subject_Recruitment->Drug_Administration Urine_Collection Timed Urine Collection Drug_Administration->Urine_Collection Sample_Preparation Sample Preparation (SPE) Urine_Collection->Sample_Preparation Analytical_Method Analytical Method (e.g., HPLC-UV/MS) Sample_Preparation->Analytical_Method Quantification Quantification of This compound Analytical_Method->Quantification PK_Parameters Pharmacokinetic Parameter Calculation Quantification->PK_Parameters

Caption: Workflow for a pharmacokinetic study of this compound.

Conclusion

The study of this compound pharmacokinetics is an important aspect of understanding the overall disposition of Trimethoprim. While detailed pharmacokinetic data for this specific metabolite is limited, the provided protocols and information offer a foundation for researchers to design and conduct further investigations. The use of modern analytical techniques such as HPLC coupled with mass spectrometry is recommended for accurate and sensitive quantification of this compound in biological matrices. Further studies are warranted to fully characterize the pharmacokinetic profile of this metabolite.

References

Application Note: High-Throughput Analysis of Trimethoprim and its Major Metabolites in Human Plasma using UPLC-MS/MS

Application Note and Protocol for Protein Precipitation in Trimethoprim 3-oxide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is an antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. The metabolic fate of trimethoprim in the body is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of its metabolites is Trimethoprim 3-oxide. Accurate quantification of Trimethoprim and its metabolites, such as this compound, in biological matrices like plasma and serum is crucial for drug metabolism and pharmacokinetic studies. Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness. This technique efficiently removes proteins that can interfere with downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for three common protein precipitation methods for the extraction of this compound from biological matrices: acetonitrile, methanol, and trichloroacetic acid (TCA) precipitation. It also includes a comparative summary of reported recovery data for Trimethoprim and its metabolites using these methods.

Principle of Protein Precipitation

Protein precipitation is a process in which proteins are removed from a solution by altering their solubility. This is typically achieved by adding a precipitating agent, such as an organic solvent or a strong acid. These agents disrupt the hydration layer around the protein molecules, leading to their aggregation and precipitation out of the solution. The precipitated proteins can then be separated from the supernatant containing the analyte of interest by centrifugation.

Materials and Reagents

  • Biological matrix (e.g., human plasma, serum)

  • Acetonitrile (ACN), HPLC grade or higher

  • Methanol (MeOH), HPLC grade or higher

  • Trichloroacetic acid (TCA), analytical grade

  • Internal Standard (IS) solution (e.g., Trimethoprim-d9 in a suitable solvent)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and pipette tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocols

Detailed methodologies for three key protein precipitation experiments are provided below.

Protocol 1: Acetonitrile (ACN) Precipitation

This protocol is a common and effective method for precipitating proteins from plasma or serum samples.[1]

  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample to correct for variability in extraction and instrument response.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The 4:1 ratio of acetonitrile to sample is crucial for efficient protein precipitation.[1]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Methanol (MeOH) Precipitation

Methanol is another widely used organic solvent for protein precipitation and is particularly effective for extracting polar metabolites.

  • Sample Aliquoting: Pipette 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 200 µL of ice-cold methanol to the sample, resulting in a 4:1 solvent-to-sample ratio.

  • Mixing: Vortex the mixture for 1 minute to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Sample Transfer: Transfer the final solution to an autosampler vial for analysis.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation

TCA is a strong acid that effectively precipitates proteins by reducing the pH of the solution.

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the sample.

  • Precipitation: Add 50 µL of 10% (w/v) ice-cold TCA solution to the sample. This will result in a final TCA concentration of approximately 3.3%.

  • Mixing: Vortex the mixture for 30 seconds.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • pH Adjustment (Optional but Recommended): If the acidic supernatant is not compatible with the analytical column, neutralize it by adding a small amount of a suitable base (e.g., ammonium hydroxide) before injection.

  • Sample Transfer: Transfer the supernatant to an autosampler vial for analysis.

Data Presentation

The following table summarizes the reported recovery percentages for Trimethoprim and its metabolites using different protein precipitation methods. This data is essential for method selection and validation.

AnalytePrecipitation MethodSample MatrixRecovery (%)Reference
TrimethoprimAcetonitrilePediatric Plasma82 (average for all analytes)[1]
Trimethoprim 1-oxideAcetonitrilePediatric Plasma82 (average for all analytes)[1]
This compound Acetonitrile Pediatric Plasma 82 (average for all analytes) [1]
Trimethoprim1% Formic Acid in AcetonitrileHuman Plasma80.4[2]
TrimethoprimMethanolHuman PlasmaNot Specified[3]

Mandatory Visualization

Experimental Workflow for Protein Precipitation

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Precipitant Add Precipitating Agent (ACN, MeOH, or TCA) Add_IS->Add_Precipitant Vortex Vortex to Mix Add_Precipitant->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Optional) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for protein precipitation.

Logical Diagram of Protein Precipitation

G cluster_initial_state Initial State cluster_process Process cluster_final_state Final State Initial_Sample Sample with Proteins and Analyte Add_Agent Addition of Precipitating Agent Initial_Sample->Add_Agent Disruption Disruption of Protein Hydration Shell Add_Agent->Disruption Aggregation Protein Aggregation and Precipitation Disruption->Aggregation Separation Centrifugation Aggregation->Separation Supernatant Supernatant with Analyte Separation->Supernatant Pellet Protein Pellet Separation->Pellet

Caption: Principle of protein precipitation for analyte extraction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Trimethoprim 3-Oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Trimethoprim 3-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound, particularly when using LC-MS/MS.

Q1: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common form of matrix effect in LC-MS/MS analysis, occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3] This leads to reduced sensitivity and inaccurate quantification.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering substances.[4]

    • Protein Precipitation (PPT): This is a simple and common method for plasma samples.[4][5] A typical protocol involves adding a three- to four-fold excess of a cold organic solvent like methanol or acetonitrile to the plasma sample.[5] While quick, it may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample by partitioning the analyte into an immiscible organic solvent.[4] The choice of solvent is critical and should be optimized based on the polarity of this compound.

    • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a stationary phase to retain the analyte while matrix components are washed away.[4][6] This method is often more effective at removing phospholipids and other interfering substances compared to PPT.

  • Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from the region where matrix components, particularly phospholipids, elute.[7][8] Adjusting the gradient, flow rate, or using a different column chemistry can improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Trimethoprim-d9, can help compensate for matrix effects.[9][10][11] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for more accurate quantification.[10][11]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of quantification.

Q2: My recovery of this compound is low and inconsistent. What could be the problem?

A2: Low and variable recovery can be attributed to several factors, including the sample extraction procedure and the stability of the analyte. N-oxide metabolites, in particular, can be prone to instability.[12]

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: Compare different sample preparation methods (PPT, LLE, and SPE) to determine which provides the best recovery for this compound. A study comparing PPT with an additional SPE clean-up for Trimethoprim showed high recovery for the parent compound.[4][7]

  • Check Analyte Stability: N-oxide metabolites can be unstable and may revert to the parent drug under certain conditions.[12]

    • pH: Use neutral or near-neutral pH conditions during sample preparation and storage.[12]

    • Temperature: Avoid high temperatures during sample processing, such as during solvent evaporation.[12]

    • Storage: Assess the stability of this compound in the biological matrix under your storage conditions (e.g., freeze-thaw cycles, benchtop stability).[13]

  • Optimize LLE/SPE Parameters: If using LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for extracting the N-oxide. For SPE, experiment with different sorbents, wash solutions, and elution solvents.

Q3: How can I confirm that what I'm observing is a matrix effect?

A3: There are established methods to diagnose and quantify matrix effects.

Troubleshooting Steps:

  • Post-Column Infusion: This is a definitive method to identify regions of ion suppression or enhancement in your chromatogram. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of your analyte indicates the presence of a matrix effect.[1][2][8]

  • Post-Extraction Spike Comparison: Analyze three sets of samples:

    • Set A: this compound standard in a clean solvent.

    • Set B: A blank matrix sample that has been extracted, with the this compound standard spiked in after extraction.

    • Set C: A blank matrix sample spiked with this compound before extraction.

    By comparing the peak areas, you can assess both the matrix effect (by comparing Set A and Set B) and the recovery (by comparing Set B and Set C).

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of Trimethoprim and its metabolites from various studies.

Table 1: UPLC-MS/MS Method Performance for Trimethoprim and its Metabolites in Human Plasma

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Trimethoprim1 - 1000>0.9950.31.0
3-N-oxide-TMP----

Data extracted from a UPLC-MS/MS application note. Specific quantitative data for 3-N-oxide-TMP was not provided in the summary table of the source.

Table 2: Precision and Accuracy for Trimethoprim in Dried Plasma Spots (DPS)

Concentration LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1006.87.9102.5
Low QC3004.55.1101.3
Mid QC40003.24.299.8
High QC400002.93.8100.5

Data adapted from a study on the simultaneous determination of Trimethoprim and Sulfamethoxazole in dried plasma spots.[14]

Experimental Protocols

Protocol 1: Protein Precipitation for Trimethoprim and its Metabolites from Human Plasma

This protocol is adapted from a UPLC-MS/MS application note for the analysis of Trimethoprim and its metabolites.[5]

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Protocol 2: UPLC-MS/MS Parameters for Trimethoprim and its N-Oxide Metabolites

These parameters are based on an application note for the analysis of Trimethoprim and its metabolites.

  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Trimethoprim: 291.1 > 230.1

    • 3-N-oxide-TMP: 307.1 > 246.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Methanol) plasma->ppt Add Internal Standard centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate Collect Supernatant reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc Inject Sample msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Quantification msms->data

Figure 1. Experimental workflow for the quantification of this compound.

troubleshooting_matrix_effects cluster_investigate Investigation cluster_solutions Solutions start Poor Peak Shape / Signal Suppression for this compound? post_column Perform Post-Column Infusion Experiment start->post_column matrix_effect_present Matrix Effect Confirmed? post_column->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (SPE or LLE) matrix_effect_present->optimize_sample_prep Yes no_issue No Matrix Effect (Check other parameters: Instrument, Standard Prep) matrix_effect_present->no_issue No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample end Re-evaluate Method Performance dilute_sample->end

Figure 2. Troubleshooting decision tree for matrix effects.

ion_suppression cluster_source Mass Spectrometer Ion Source (ESI) droplet ESI Droplet gas_phase_ion Gas Phase Ion [M+H]+ droplet->gas_phase_ion Ideal Ionization suppressed_ion Reduced Gas Phase Ion Formation droplet->suppressed_ion Ion Suppression (Competition for surface and charge) analyte This compound analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet

Figure 3. Conceptual diagram of ion suppression in electrospray ionization.

References

Technical Support Center: Trimethoprim 3-Oxide Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Trimethoprim 3-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Solvent Polarity for LLE: this compound is more polar than Trimethoprim. Non-polar solvents like hexane or diethyl ether will result in poor extraction efficiency.Use a more polar solvent system for liquid-liquid extraction (LLE). Consider solvent mixtures such as dichloromethane/isopropanol or ethyl acetate.
Incorrect pH: The predicted pKa of this compound is around 4.85.[1][2] Extraction efficiency is highly dependent on the pH of the aqueous sample.Adjust the sample pH to be at least 2 units above the pKa (i.e., pH > 6.85) to ensure the analyte is in its neutral, more organic-soluble form.
Suboptimal SPE Sorbent: Using a non-polar sorbent (e.g., C18) may lead to poor retention of the more polar this compound.Select a mixed-mode or polar-modified sorbent for solid-phase extraction (SPE). Polymeric sorbents or those with polar functional groups are often more effective for polar metabolites.
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.Increase the polarity of the elution solvent. A common strategy is to add a small percentage of a polar solvent like methanol or acetonitrile to the eluent. For ion-exchange mechanisms, ensure the pH of the eluting solvent is appropriate to neutralize the charge on the analyte or sorbent.
High Variability in Recovery Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency, especially if the pH is close to the pKa of the analyte.Use a calibrated pH meter and ensure thorough mixing when adjusting the sample pH. Prepare fresh buffer solutions regularly.
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the extraction process or co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry.Incorporate a sample clean-up step prior to extraction. This may include protein precipitation for plasma samples or a dilution step for urine samples. The use of an internal standard is highly recommended to correct for recovery variability.
Analyte Instability Degradation During Sample Processing: this compound may be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases or high temperatures).Keep samples on ice during processing and avoid prolonged exposure to harsh chemical conditions. Minimize the time between sample collection and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: this compound (C14H18N4O4) is a more polar metabolite of Trimethoprim.[3] It is a solid that is slightly soluble in DMSO and methanol.[1] Its predicted pKa is approximately 4.85, which is a critical parameter for optimizing both LLE and SPE methods by controlling the pH of the sample and solutions.[1][2]

Q2: Which type of Solid-Phase Extraction (SPE) cartridge is best suited for this compound?

A2: Due to its increased polarity, a standard C18 cartridge might not provide optimal retention. A mixed-mode polymeric sorbent that allows for both reversed-phase and ion-exchange interactions is often a better choice. Alternatively, a polar-functionalized sorbent could be effective. The selection should be guided by the sample matrix and the desired level of cleanup.

Q3: How can I improve the simultaneous extraction of Trimethoprim and this compound?

A3: Simultaneously extracting a parent drug and its more polar metabolite can be challenging. A robust SPE method using a mixed-mode sorbent is generally the most effective approach. The loading and wash conditions should be carefully optimized to retain both compounds, and a gradient elution may be necessary to selectively elute each compound with good recovery.

Q4: What is a good starting point for developing a liquid-liquid extraction (LLE) method for this compound?

A4: For LLE, start by adjusting your aqueous sample to a pH of approximately 7. Use a moderately polar organic solvent such as a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v). Vortex the mixture thoroughly and allow the phases to separate. Collect the organic layer and repeat the extraction process on the aqueous layer to improve recovery. The combined organic extracts can then be evaporated and reconstituted in a suitable solvent for analysis.

Q5: Are there any known issues with the stability of this compound during extraction?

A5: While specific stability data for this compound during extraction is not widely published, N-oxide compounds can sometimes be susceptible to reduction back to the parent amine. To minimize this risk, avoid using strong reducing agents in your sample preparation and store samples at low temperatures.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Dilute 1 mL of the supernatant with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add an internal standard if available.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode polymeric SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 mL of a solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., HPLC or LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an internal standard.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • pH Adjustment:

    • Add 50 µL of 1M sodium hydroxide to the supernatant to adjust the pH to be basic.

  • Extraction:

    • Add 3 mL of an extraction solvent mixture (e.g., dichloromethane:isopropanol, 9:1 v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Collection of Organic Layer:

    • Carefully transfer the lower organic layer to a new tube.

    • Repeat the extraction step with another 3 mL of the extraction solvent for improved recovery.

  • Dry-down and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizations

experimental_workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_post Post-Extraction start Sample (e.g., Plasma, Urine) add_is Add Internal Standard start->add_is preprocess Pre-process Sample (e.g., Protein Precipitation, Dilution) add_is->preprocess ph_adjust Adjust pH preprocess->ph_adjust load Load Sample ph_adjust->load add_solvent Add Extraction Solvent ph_adjust->add_solvent condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_down Evaporate to Dryness elute->dry_down vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis Analysis (e.g., LC-MS) reconstitute->analysis troubleshooting_workflow start Low or Variable Recovery? low_recovery Low Recovery start->low_recovery Yes variable_recovery Variable Recovery start->variable_recovery No, but variable check_ph Is pH > 2 units above pKa (~4.85)? low_recovery->check_ph adjust_ph ACTION: Adjust pH to > 6.85 check_ph->adjust_ph No check_solvent Using LLE or SPE? check_ph->check_solvent Yes lle_path LLE check_solvent->lle_path spe_path SPE check_solvent->spe_path check_lle_polarity Is solvent sufficiently polar? lle_path->check_lle_polarity increase_lle_polarity ACTION: Use more polar solvent (e.g., DCM/IPA, Ethyl Acetate) check_lle_polarity->increase_lle_polarity No check_spe_sorbent Is sorbent appropriate for polar analytes? spe_path->check_spe_sorbent change_spe_sorbent ACTION: Use mixed-mode or polar-modified sorbent check_spe_sorbent->change_spe_sorbent No check_spe_elution Is elution solvent strong enough? check_spe_sorbent->check_spe_elution Yes increase_spe_elution ACTION: Increase elution solvent polarity (e.g., add MeOH or NH4OH) check_spe_elution->increase_spe_elution No check_matrix Are matrix effects suspected? variable_recovery->check_matrix add_cleanup ACTION: Add sample cleanup step (e.g., protein precipitation) check_matrix->add_cleanup Yes use_is ACTION: Use a stable isotope-labeled internal standard add_cleanup->use_is

References

Technical Support Center: Optimizing Chromatographic Separation of Trimethoprim Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of trimethoprim (TMP) and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of trimethoprim and its metabolites.

Issue 1: Poor Resolution Between Metabolite Peaks

Q: My chromatogram shows poor resolution between the peaks of trimethoprim and its hydroxylated metabolites (e.g., 3'-hydroxy-TMP and 4'-hydroxy-TMP). How can I improve the separation?

A: Poor resolution between closely related metabolites is a common challenge. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Content: A subtle change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact selectivity. Try decreasing the organic content in small increments (e.g., 1-2%) to increase retention and potentially improve separation.

    • Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Methanol can offer different selectivity for polar compounds.

    • Modify Mobile Phase pH: The ionization state of trimethoprim and its metabolites can be manipulated by adjusting the mobile phase pH. Using a buffer is crucial for reproducible results. Experiment with a pH range around the pKa of the analytes. For basic compounds like trimethoprim, a slightly acidic to neutral pH is often a good starting point.[1][2]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can effectively resolve closely eluting peaks. A slow, gradual increase in the organic solvent concentration can enhance the separation of metabolites with minor structural differences.

  • Column Chemistry:

    • Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer alternative interactions and improve resolution.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column will increase efficiency and improve resolution.

Issue 2: Peak Tailing for Trimethoprim

Q: The peak for the parent drug, trimethoprim, is exhibiting significant tailing. What are the potential causes and solutions?

A: Peak tailing for basic compounds like trimethoprim is often due to secondary interactions with the stationary phase. Here’s how to address it:

  • Mobile Phase Additives:

    • Use a Buffer: A buffer is essential to control the mobile phase pH and minimize interactions with residual silanols on the silica-based stationary phase. Phosphate or acetate buffers are commonly used.[2][3]

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase and improve peak shape. However, be aware that TEA is not suitable for mass spectrometry detection.

  • Column Choice:

    • End-capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes most of the reactive silanol groups.

    • Hybrid Particle Columns: Columns with hybrid silica-polymer particles can offer better peak shape for basic compounds at a wider pH range.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Issue 3: Co-elution of Metabolites with Matrix Components

Q: I am analyzing trimethoprim metabolites in plasma, and I suspect some peaks are co-eluting with endogenous matrix components. How can I confirm and resolve this?

A: Co-elution with matrix components is a significant issue in bioanalysis. Here are the steps to troubleshoot this problem:

  • Confirmation of Co-elution:

    • Analyze a Blank Matrix Sample: Inject a blank plasma sample (without the analytes) to identify any interfering peaks from the matrix itself.

    • Use Mass Spectrometry (MS) Detection: If available, an MS detector can help distinguish between your analytes and matrix components based on their mass-to-charge ratio (m/z), even if they co-elute chromatographically.

  • Improving Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4] A well-chosen SPE sorbent and elution protocol can significantly clean up the sample.

    • Protein Precipitation: While simpler, protein precipitation may not be as effective as SPE in removing all interferences.[5] If using this method, ensure efficient protein removal and consider a subsequent clean-up step.

  • Enhancing Chromatographic Selectivity:

    • Method Optimization: The strategies mentioned in "Issue 1" for improving resolution can also help separate analyte peaks from matrix interferences.

    • Use of a Guard Column: A guard column can help trap strongly retained matrix components and protect the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of trimethoprim that I should be looking for?

A1: The principal metabolites of trimethoprim formed in the liver include 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[5]

Q2: What type of chromatographic column is typically recommended for the separation of trimethoprim and its metabolites?

A2: Reversed-phase columns, particularly C18 columns, are the most commonly used for the analysis of trimethoprim and its metabolites.[1][6][7] For high-throughput analysis, UPLC columns with smaller particle sizes are often employed.[5]

Q3: What mobile phases are commonly used for the HPLC or UPLC analysis of trimethoprim metabolites?

A3: Typical mobile phases consist of a mixture of an aqueous component (often with a buffer like ammonium acetate or formic acid to control pH) and an organic modifier such as acetonitrile or methanol.[2][4][7] Gradient elution is frequently used to achieve optimal separation of the parent drug and its various metabolites.[1]

Q4: What detection methods are suitable for the analysis of trimethoprim metabolites?

A4: UV detection is a common and accessible method, with wavelengths typically set around 225 nm to 280 nm.[2][4] For higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (MS/MS) is the preferred detection method.[5][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of trimethoprim and its metabolites.

Table 1: UPLC-MS/MS Method for Trimethoprim and its Metabolites in Human Plasma [5]

ParameterDetails
Sample Preparation Protein Precipitation: 100 µL of plasma is mixed with 300 µL of acetonitrile containing the internal standard. After vortexing and centrifugation, the supernatant is injected. Solid-Phase Extraction (SPE): An appropriate SPE cartridge is conditioned, the sample is loaded, washed, and the analytes are eluted with a suitable solvent mixture.
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over a few minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for trimethoprim and each metabolite.

Table 2: HPLC-UV Method for Trimethoprim [4]

ParameterDetails
Sample Preparation Solid-phase column extraction
HPLC System Standard HPLC system with UV detector
Column Reversed-phase C18 column
Mobile Phase 0.01 M Sodium acetate and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Method A spe Solid-Phase Extraction add_is->spe Method B vortex Vortex & Centrifuge protein_precip->vortex evap Evaporate & Reconstitute spe->evap inject Inject into UPLC vortex->inject evap->inject uplc UPLC Separation (C18 Column, Gradient Elution) inject->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms data Data Acquisition & Processing ms->data troubleshooting_tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_coelution Co-elution start Chromatographic Issue q_res Are peaks unresolved? start->q_res q_tail Is the peak for TMP tailing? start->q_tail q_coelute Suspected co-elution with matrix? start->q_coelute a_mp Adjust Mobile Phase (Organic %, pH) q_res->a_mp a_grad Implement/Optimize Gradient q_res->a_grad a_col Change Column Chemistry q_res->a_col a_add Use Buffer/Additives q_tail->a_add a_col_tail Use End-capped/Hybrid Column q_tail->a_col_tail a_conc Reduce Sample Concentration q_tail->a_conc a_blank Analyze Blank Matrix q_coelute->a_blank a_spe Improve Sample Prep (SPE) q_coelute->a_spe a_ms Use MS Detection q_coelute->a_ms

References

Addressing instability of Trimethoprim 3-oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Trimethoprim 3-oxide during its analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance in analysis?

This compound is one of the primary metabolites of the antibacterial drug, Trimethoprim. The formation of this and other metabolites, such as Trimethoprim 1-N-oxide, is a key step in the in-vitro hepatic oxidative biotransformation of the parent drug, primarily catalyzed by cytochrome P450 enzymes.[1][2] Accurate measurement of this compound is crucial for pharmacokinetic studies to fully understand the metabolism, efficacy, and safety profile of Trimethoprim.

Q2: What is the main challenge when analyzing this compound?

The primary challenge in the analysis of this compound is its inherent instability. N-oxide metabolites are prone to in-vitro reduction back to the parent drug, Trimethoprim, during sample collection, processing, and storage. This conversion can lead to an underestimation of the metabolite concentration and a corresponding overestimation of the parent drug concentration, compromising the integrity of study results.

Q3: Which analytical technique is recommended for the quantification of this compound?

A robust and sensitive Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) method is the recommended technique for the simultaneous quantification of Trimethoprim and its metabolites, including this compound, in biological matrices like human plasma.[1][3][4] This method offers high selectivity and sensitivity, which is essential for accurate measurement.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound in plasma samples.

Possible Cause: Degradation or back-conversion of this compound to Trimethoprim during sample handling and preparation.

Troubleshooting Steps:

  • Optimize Sample Collection and Handling:

    • Use appropriate anticoagulants (e.g., K2EDTA) in blood collection tubes.

    • Process blood samples as quickly as possible to separate plasma.

    • Keep samples on ice or at refrigerated temperatures (2-8 °C) throughout the handling process.

  • Refine Sample Preparation Protocol:

    • Employ a rapid protein precipitation method. Precipitation with ice-cold methanol is a commonly used and effective technique.[3]

    • Minimize the exposure of the sample to ambient temperatures.

    • Evaluate the use of stabilizing agents if significant degradation is observed, although specific agents for this compound are not well-documented and would require validation.

  • Ensure Proper Storage:

    • For short-term storage (up to 24 hours), keep plasma samples refrigerated (4 °C).

    • For long-term storage, samples should be kept frozen at -20 °C or -80 °C.

    • Minimize freeze-thaw cycles as this can contribute to degradation. A validated method should assess the stability of this compound through several freeze-thaw cycles.

Issue: Poor chromatographic separation or interfering peaks.

Possible Cause: Suboptimal Liquid Chromatography (LC) conditions.

Troubleshooting Steps:

  • Optimize LC Method:

    • Column Selection: A C18 column is often suitable for the separation of Trimethoprim and its metabolites.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.[3] Adjusting the gradient profile can improve the resolution between Trimethoprim and this compound.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best peak shape and separation. A flow rate of 0.4 mL/min and a column temperature of 40°C have been used successfully.[3]

Data Presentation

The stability of this compound in human plasma should be thoroughly evaluated during method validation. The following table provides an example of the kind of data that should be generated to ensure the reliability of the analytical results. The acceptance criteria for stability are typically that the mean concentration at each time point should be within ±15% of the nominal concentration.

Table 1: Stability of this compound in Human Plasma under Various Conditions

Stability ConditionStorage TemperatureDurationLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Bench-Top Stability Room Temperature (~22°C)4 hours98.299.5
8 hours95.897.1
Freeze-Thaw Stability -20°C to Room Temp.1 Cycle101.5100.8
3 Cycles97.998.6
Short-Term Storage 4°C24 hours99.3101.1
48 hours96.598.9
Long-Term Storage -80°C30 days98.799.2
90 days97.198.5

Data presented as percentage of nominal concentration.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for UPLC-MS/MS Analysis

This protocol is based on a protein precipitation method for the extraction of Trimethoprim and its metabolites from human plasma.[3]

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to a UPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis

The following are typical starting parameters for the UPLC-MS/MS analysis of Trimethoprim and its metabolites.[3]

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Trimethoprim and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim291.1230.1
This compound307.1246.1

Mandatory Visualization

metabolic_pathway Trimethoprim Trimethoprim Enzyme CYP450 Enzymes (e.g., CYP1A2, CYP3A4) Trimethoprim->Enzyme Metabolite1 Trimethoprim 1-N-oxide Metabolite2 Trimethoprim 3-N-oxide Enzyme->Metabolite1 N-oxidation Enzyme->Metabolite2 N-oxidation

Caption: Metabolic pathway of Trimethoprim to its N-oxide metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample 1. Plasma Sample (50 µL) add_methanol 2. Add Ice-Cold Methanol with Internal Standard (200 µL) plasma_sample->add_methanol vortex 3. Vortex (1 min) add_methanol->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer_supernatant 5. Transfer Supernatant centrifuge->transfer_supernatant evaporate 6. Evaporate to Dryness transfer_supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute uplc_msms 8. UPLC-MS/MS Analysis reconstitute->uplc_msms

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide issue Low/Inconsistent This compound Recovery cause Potential Cause: Back-conversion to Trimethoprim issue->cause solution1 Optimize Sample Handling: - Rapid Processing - Maintain Cold Chain cause->solution1 solution2 Refine Sample Preparation: - Rapid Protein Precipitation - Minimize Time at RT cause->solution2 solution3 Ensure Proper Storage: - Freeze at -80°C - Minimize Freeze-Thaw Cycles cause->solution3

Caption: Troubleshooting logic for addressing this compound instability.

References

Technical Support Center: Optimizing ESI-MS Analysis for Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for Trimethoprim 3-oxide during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It manifests as a reduced signal intensity for the analyte of interest (in this case, this compound) due to the presence of co-eluting compounds from the sample matrix.[2] These interfering components compete with the analyte for ionization in the ESI source, leading to a decrease in the efficiency of gas-phase ion formation and thus a lower detector response.[3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: Why is a metabolite like this compound particularly susceptible to ion suppression?

Metabolites like this compound are often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates.[5][6] These matrices contain high concentrations of endogenous components like salts, phospholipids, and proteins. When these matrix components co-elute with this compound, they can interfere with the ESI process. The physical properties of the ESI droplets, such as surface tension and viscosity, can be altered by high concentrations of these interfering compounds, leading to reduced solvent evaporation and inefficient ionization of the target analyte.[2]

Q3: How can I detect and quantify the level of ion suppression in my assay?

The most common method for evaluating ion suppression is the post-column infusion experiment.[1] This technique involves infusing a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column. A blank matrix sample is then injected onto the column. Any drop in the constant baseline signal of the infused analyte at the retention time of interfering matrix components indicates ion suppression. The degree of suppression can be quantified by comparing the signal response of an analyte in a pure solvent to its response when spiked into a blank matrix extract post-extraction.

Q4: What are the primary strategies to reduce or eliminate ion suppression?

There are three main strategies to combat ion suppression, which can be used individually or in combination:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[3][5] Simple protein precipitation (PPT) is often used but may be less effective at removing phospholipids.[1][5] Sample dilution is another straightforward approach to reduce the concentration of matrix components.[7][8]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from interfering matrix components is a crucial step. This can be achieved by modifying the mobile phase gradient, changing the stationary phase (column chemistry), or using higher efficiency columns like those in UPLC systems.[9]

  • Compensation and Instrumental Optimization: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression, as it co-elutes and experiences the same matrix effects as the analyte.[10][11] Additionally, optimizing ESI source parameters and considering alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), which is less prone to suppression, can be beneficial.[1][2]

Troubleshooting Guides

Problem 1: Low or No Signal for this compound in Matrix Samples Compared to Standards

This is a classic sign of significant ion suppression. The following workflow can help diagnose and resolve the issue.

start Low / No Signal in Matrix check_std 1. Analyze Standard in Solvent (Confirm Instrument Performance) start->check_std std_ok Signal OK? check_std->std_ok instr_issue Instrument / Standard Issue (Troubleshoot MS/LC) std_ok->instr_issue No post_infusion 2. Perform Post-Column Infusion (Detect Suppression Zones) std_ok->post_infusion Yes supp_detected Suppression Detected? post_infusion->supp_detected no_supp No Significant Suppression (Re-evaluate sample stability, recovery) supp_detected->no_supp No optimize_sample_prep 3. Improve Sample Preparation (SPE, LLE, Dilution) supp_detected->optimize_sample_prep Yes optimize_lc 4. Optimize Chromatography (Separate Analyte from Suppression Zone) optimize_sample_prep->optimize_lc reanalyze 5. Re-analyze Sample optimize_lc->reanalyze

Caption: Troubleshooting workflow for low analyte signal.

Solutions:

  • Improve Sample Preparation: Your first line of defense is a more rigorous sample cleanup. While protein precipitation is fast, it often leaves behind phospholipids, which are major sources of ion suppression.[5]

    • Action: Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering compounds.[5]

    • Alternative: If you must use PPT, try diluting the supernatant significantly (e.g., 10 to 40-fold) with the mobile phase before injection.[5][7] A dilution of 25-40 times can reduce ion suppression to less than 20% if the initial suppression is 80% or less.[7]

    Table 1: Comparison of Sample Preparation Techniques

    Technique Pros Cons Typical Analyte Recovery Effectiveness for Suppression
    Protein Precipitation (PPT) Fast, simple, inexpensive.[1] Less clean, may lose analyte via co-precipitation.[1] 60-90% Low to Moderate
    Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, good recovery.[3] More labor-intensive, uses organic solvents.[5] 80-100% Moderate to High
    Solid-Phase Extraction (SPE) Provides the cleanest extracts, high analyte concentration. Higher cost, requires method development.[10] >90% High to Very High

    | Dilution | Very simple, reduces matrix component concentration.[8] | Reduces analyte concentration, may impact sensitivity.[3] | 100% (pre-cleanup) | Moderate to High |

  • Optimize Chromatographic Separation: If suppression is still observed, focus on separating this compound from the region of ion suppression identified in the post-column infusion experiment.

    • Action 1: Modify Gradient: Adjust the mobile phase gradient to change the elution profile. A shallower gradient can increase resolution between the analyte and interferences.[9]

    • Action 2: Change Stationary Phase: Use a column with a different chemistry (e.g., switching from a standard C18 to a phenyl-hexyl or embedded polar group column) to alter selectivity.[9]

    • Action 3: Use UPLC/UHPLC: The higher peak capacities of UPLC/UHPLC systems provide significantly better resolution, which can separate the analyte from endogenous material more effectively.

Problem 2: Poor Reproducibility and Accuracy in Quantitative Results

This issue often arises from sample-to-sample variations in the matrix, leading to inconsistent levels of ion suppression.

Analyte Analyte (this compound) Analyte_Signal Suppressed Analyte Signal Analyte->Analyte_Signal IS Stable Isotope-Labeled Internal Standard (SIL-IS) IS_Signal Equally Suppressed IS Signal IS->IS_Signal Matrix Variable Matrix Effect (Ion Suppression) Matrix->Analyte_Signal Matrix->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate & Precise Quantification Ratio->Result

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Trimethoprim 3-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Trimethoprim 3-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the quantitative analysis of this key metabolite.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound using UPLC-MS/MS.

Issue 1: Poor or No Signal Intensity for this compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ionization This compound contains a basic nitrogen atom, making it suitable for positive ion electrospray ionization (ESI+). Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation and enhance the signal of the [M+H]⁺ ion.[1]Improved signal intensity for the precursor ion.
In-source Fragmentation The N-oxide functional group can be labile. If the molecular ion is weak and fragment ions are prominent in the full scan, reduce the source temperature and cone voltage to minimize fragmentation within the ion source.A stronger signal for the [M+H]⁺ precursor ion and reduced intensity of fragment ions in the MS1 scan.
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion m/z values are correct for this compound ([M+H]⁺ ≈ 307.1). Optimize the collision energy to achieve a stable and intense fragment ion signal for quantification.[1]Detection of the correct precursor and product ions with optimal intensity.
Sample Degradation Prepare fresh samples and standards. Protect solutions from light and store them at appropriate temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) to prevent degradation.Restoration of the expected signal intensity.
LC System Malfunction Perform a flow and pressure test to check for leaks or blockages in the LC system, which could prevent the sample from reaching the mass spectrometer.Normal system pressure and flow rate, ensuring proper sample delivery.
Issue 2: High Background Noise or Matrix Effects

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Matrix-Induced Ion Suppression Co-eluting matrix components can compete with this compound for ionization, reducing its signal. Enhance sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also mitigate this effect if sensitivity allows.A cleaner baseline and improved signal-to-noise ratio.
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and reagents. Flush the LC system and column thoroughly to remove any contaminants.Reduction in background noise and removal of interfering peaks.
Poor Chromatographic Separation Optimize the LC gradient to separate this compound from interfering matrix components. Experiment with different column chemistries (e.g., C18, biphenyl) to achieve better resolution.[2]A well-resolved chromatographic peak with a stable baseline.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting this compound?

A1: Positive ion electrospray ionization (ESI+) is the recommended mode for this compound. The presence of a protonatable nitrogen atom in its structure allows for the efficient formation of the protonated molecule [M+H]⁺ in an acidic mobile phase.[1]

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: For this compound, the expected precursor ion (protonated molecule) is [M+H]⁺ with an m/z of approximately 307.1. A common product ion for quantification is m/z 246.1, resulting from a characteristic fragmentation pathway.[1]

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape (e.g., tailing or broadening) can be addressed by ensuring the injection solvent is not stronger than the initial mobile phase. Optimizing the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak symmetry for this basic compound.[1] Using a high-efficiency column, such as a UPLC BEH C18, can also lead to sharper peaks.

Q4: What sample preparation techniques are effective for extracting this compound from biological matrices?

A4: For biological matrices like plasma, a simple and effective method is protein precipitation with a cold organic solvent such as methanol, followed by centrifugation.[1] For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) with a polymeric reversed-phase sorbent is recommended to remove interfering substances.

Q5: Is it necessary to use an isotopically labeled internal standard for accurate quantification?

A5: Yes, using a stable isotope-labeled internal standard (e.g., Trimethoprim-d9) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, which allows for more accurate and precise quantification, especially at low concentration levels.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the sensitive detection of this compound and its parent drug from a validated UPLC-MS/MS method.

Analyte Retention Time (min) Linearity Range (ng/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL)
Trimethoprim~5.81 - 1000>0.9950.31.0
This compound Not specifiedNot specifiedNot specifiedNot specifiedNot specified
1-N-oxide-TMPNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The referenced application note provides MRM transitions for 3-N-oxide-TMP but does not specify the retention time, linearity range, LOD, or LOQ for this particular metabolite in the summary table. The data for Trimethoprim is included for comparison.[1]

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound

This protocol is adapted from a validated method for the analysis of Trimethoprim and its metabolites in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Mobile Phase A: 1% Mobile Phase B).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 99.0 1.0
    1.0 99.0 1.0
    8.0 50.0 50.0
    8.1 5.0 95.0
    9.0 5.0 95.0
    9.1 99.0 1.0

    | 10.0 | 99.0 | 1.0 |

3. MS/MS Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 307.1 246.1 35 22

    | Trimethoprim-d9 (IS) | 300.2 | 236.2 | 30 | 25 |

Visualizations

Workflow_for_Sensitive_Detection Workflow for Enhancing Sensitivity of this compound Detection cluster_sample_prep Sample Preparation cluster_lc_ms_analysis UPLC-MS/MS Analysis cluster_optimization Method Optimization cluster_data_analysis Data Analysis Sample_Collection Biological Matrix Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Cold Methanol) Sample_Collection->Protein_Precipitation SPE Solid-Phase Extraction (SPE) (Optional, for higher sensitivity) Protein_Precipitation->SPE for cleaner samples Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation SPE->Evaporation LC_Separation Chromatographic Separation (UPLC with C18 column) Evaporation->LC_Separation MS_Ionization Ionization (ESI+) LC_Separation->MS_Ionization Optimize_LC Optimize LC Conditions (Gradient, Mobile Phase) LC_Separation->Optimize_LC MS_Detection Mass Detection (MRM Mode) MS_Ionization->MS_Detection Optimize_MS Optimize MS Parameters (Voltages, Collision Energy) MS_Detection->Optimize_MS Integration Peak Integration MS_Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Data_Review Data Review & Validation Quantification->Data_Review

Caption: Workflow for optimizing the sensitive detection of this compound.

References

Technical Support Center: Mobile Phase Optimization for Trimethoprim 3-oxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to aid in the development and optimization of HPLC methods for Trimethoprim 3-oxide.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the mobile phase when analyzing this compound?

A good starting point for reversed-phase HPLC analysis of Trimethoprim and its impurities, including this compound, is a combination of an aqueous buffer and an organic solvent. A common setup involves a C18 or C8 column with a mobile phase consisting of a phosphate buffer and either acetonitrile or methanol. For example, a mixture of acetonitrile and a potassium dihydrogen phosphate buffer (pH ~6.5) in a 35:65 v/v ratio has been used successfully for Trimethoprim analysis[1]. Another approach uses a methanol and orthophosphoric acid buffer (pH 3.5) in a 60:40 v/v ratio[2]. The initial gradient or isocratic condition can then be optimized based on the resulting chromatogram.

Q2: Which organic solvent is better for this analysis: acetonitrile or methanol?

Both acetonitrile and methanol are commonly used for the analysis of Trimethoprim and its related substances[2][3][4]. Acetonitrile generally offers lower UV absorbance and viscosity, which can lead to better detection limits and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for resolving this compound from other impurities or the parent drug. It is often beneficial to screen both solvents during method development to determine which provides the superior separation.

Q3: What role does the mobile phase pH play in the analysis of this compound?

The mobile phase pH is a critical parameter. Trimethoprim is a basic compound, and its retention and peak shape are highly dependent on the pH of the mobile phase. To achieve sharp, symmetrical peaks, it is generally recommended to work at a pH that keeps the analyte in a single ionic state. For basic compounds like Trimethoprim, using a low pH (e.g., pH 2.5-3.5) with a buffer like phosphate or formate will ensure the analyte is fully protonated, which can reduce peak tailing caused by interactions with residual silanols on the silica-based column packing[2]. Alternatively, a mid-range pH (e.g., pH 6.0-6.5) can also be effective, sometimes in combination with additives like triethylamine to mask silanol activity[1][3].

Q4: What detection wavelength is most appropriate for this compound?

The selection of the detection wavelength depends on the UV absorbance profile of this compound. For Trimethoprim itself, detection is commonly performed at wavelengths between 230 nm and 280 nm[2][5][6]. A common wavelength used is 250 nm[1][7]. It is advisable to determine the UV spectrum of this compound to identify its absorbance maximum and select a wavelength that provides the best sensitivity. A photodiode array (PDA) detector is highly useful during method development to monitor peak purity and select the optimal wavelength.

Troubleshooting Guide

Q1: My peak for this compound is tailing or showing poor shape. How can I fix this?

Peak tailing for basic compounds like Trimethoprim and its analogues is a common issue, often caused by secondary interactions between the analyte and acidic silanol groups on the HPLC column.

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5) with a buffer like phosphate or formate can protonate the analyte and suppress silanol interactions[2].

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase can mask the active silanol sites and improve peak shape[3].

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration[8].

  • Check for Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to clean it[9]. If the problem persists, the column may need to be replaced.

Q2: I am having difficulty separating this compound from the parent Trimethoprim peak. What should I do?

Poor resolution between closely eluting peaks is a common challenge in impurity analysis.

  • Optimize Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and can improve the separation between peaks.

  • Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and may resolve the co-eluting peaks[10].

  • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analytes differently, potentially leading to a change in retention and improved resolution.

  • Try a Different Column: If mobile phase optimization is insufficient, using a column with a different stationary phase (e.g., a C8 instead of a C18, or one with a different bonding chemistry) can provide the necessary change in selectivity.

Q3: My system backpressure is too high or is fluctuating. What are the likely causes?

Pressure fluctuations or excessively high backpressure can indicate a blockage or a problem with the pump.[11][12]

  • Check for Blockages: The most common cause is a blockage in the system, often at the column inlet frit or an in-line filter[12]. Reverse-flush the column (after disconnecting it from the detector) or replace the frit and any filters.

  • Mobile Phase Issues: Precipitated buffer salts can cause blockages. Ensure your mobile phase components are fully miscible and that buffers are completely dissolved. Filter the mobile phase before use[9].

  • Pump Malfunction: Air bubbles in the pump head can cause pressure fluctuations[8]. Degas the mobile phase and purge the pump to remove any trapped air[12]. Worn pump seals can also lead to leaks and pressure instability[10].

Q4: The baseline of my chromatogram is noisy or drifting. How can I get a stable baseline?

A stable baseline is crucial for accurate quantification, especially for low-level impurities.

  • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared using high-purity (HPLC-grade) solvents and is well-mixed and degassed[11]. A noisy baseline can result from impurities in the solvents or from dissolved gas outgassing in the detector[11].

  • System Contamination: A contaminated guard column, column, or detector flow cell can cause baseline drift[8]. Flush the system with a strong solvent to remove contaminants.

  • Detector Issues: A failing detector lamp can cause significant noise. Check the lamp energy and replace it if it is low[8].

Data Presentation: Comparison of HPLC Conditions

The following table summarizes various reported HPLC conditions for the analysis of Trimethoprim, which can serve as a starting point for optimizing the separation of this compound.

Mobile Phase CompositionpHColumnFlow Rate (mL/min)Detection (nm)Reference
Methanol : Orthophosphoric Acid Buffer (60:40)3.5C18 (250 x 4.6 mm, 5 µm)1.2230[2]
Methanol : Sodium Perchlorate SolutionN/AC181.3280[5][6]
Acetonitrile : Buffer (Sodium Acetate + TEA) (60:40)6.0C181.2N/A[3]
Acetonitrile : KH₂PO₄ Buffer (35:65)6.5C8 (100 x 4.6 mm, 5 µm)1.0250[1]
Phosphate Buffer : Acetonitrile : Methanol (65:20:15)N/AReversed Phase1.0225[13]
Gradient: Water (0.1% Formic Acid) & Methanol (0.1% Formic Acid)~2.7N/A1.0280[14]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust mobile phase for the separation of this compound from Trimethoprim and other potential impurities.

  • System Preparation:

    • Prepare mobile phase solvents using HPLC-grade reagents. Filter all aqueous buffers through a 0.45 µm filter.

    • Select a suitable column, typically a C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Purge the HPLC system to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Scouting Runs:

    • Prepare a standard solution containing both Trimethoprim and, if available, a reference standard for this compound.

    • Perform initial isocratic runs using a mid-range mobile phase composition (e.g., 50:50 Acetonitrile:Buffer).

    • Screen different buffers (e.g., phosphate buffer at pH 3.0 and pH 6.5) to assess the effect of pH on retention and peak shape.

    • Screen both acetonitrile and methanol as the organic modifier to evaluate selectivity differences.

  • Optimization of Organic Modifier Concentration:

    • Based on the scouting runs, select the most promising buffer and organic solvent combination.

    • Perform a series of isocratic runs, varying the percentage of the organic modifier (e.g., in 5% increments from 30% to 60%).

    • Plot the retention time and resolution against the percentage of the organic modifier to find the optimal concentration that provides adequate separation within a reasonable run time.

  • Fine-Tuning and Finalization:

    • If peak tailing is observed, add a competing base like triethylamine (0.1%) to the mobile phase or further adjust the pH.

    • Optimize the flow rate (e.g., between 1.0 and 1.5 mL/min) to balance analysis time and resolution[2][5].

    • Once satisfactory separation is achieved, perform method validation checks for specificity, linearity, accuracy, and precision.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goals (e.g., Resolution > 2.0) prep Prepare System & Standards (Column, Solvents, Sample) start->prep scout Perform Initial Scouting Runs (Screen pH & Organic Solvent) prep->scout eval1 Evaluate Peak Shape & Retention scout->eval1 adjust_solvent Adjust Organic % to Achieve Retention (k' 2-10) eval1->adjust_solvent Good Shape adjust_ph Change pH or Organic Solvent Type for Selectivity eval1->adjust_ph Poor Shape eval2 Evaluate Resolution adjust_solvent->eval2 eval2->adjust_ph Resolution Poor eval3 Evaluate Peak Tailing eval2->eval3 Resolution OK adjust_ph->scout add_additive Add Additive (e.g., TEA) or Use High-Purity Column eval3->add_additive Tailing Poor finalize Finalize Method & Proceed to Validation eval3->finalize Tailing OK add_additive->finalize

Caption: Workflow for systematic HPLC mobile phase optimization.

Troubleshooting_Peak_Tailing Troubleshooting Poor Peak Shape (Tailing) problem Problem: Peak Tailing Observed cause1 Possible Cause 1: Secondary Silanol Interactions problem->cause1 solution1a Solution: Lower Mobile Phase pH (e.g., to pH 2.5-3.5) cause1->solution1a Yes solution1b Solution: Add Competing Base (e.g., 0.1% Triethylamine) cause1->solution1b Yes cause2 Possible Cause 2: Column Overload cause1->cause2 No end Problem Resolved solution1a->end solution1b->end solution2 Solution: Reduce Injection Volume or Sample Concentration cause2->solution2 Yes cause3 Possible Cause 3: Column Contamination / Wear cause2->cause3 No solution2->end solution3a Solution: Flush Column with Strong Solvent cause3->solution3a Yes solution3b Solution: Replace Guard or Analytical Column cause3->solution3b If flushing fails solution3a->end solution3b->end

Caption: Decision tree for troubleshooting peak tailing issues.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Validation of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantitative analysis of Trimethoprim 3-oxide, a significant metabolite of the antibiotic Trimethoprim. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control. This document focuses on providing objective performance data and detailed experimental protocols to aid in the selection of the most suitable analytical technique.

Overview of Analytical Techniques

The accurate quantification of Trimethoprim and its metabolites is crucial for understanding its metabolic fate and ensuring therapeutic efficacy and safety. While numerous methods exist for the parent drug, specific validated methods for its metabolites, such as this compound, are less common. This guide focuses on a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method that allows for the simultaneous quantification of Trimethoprim and its key metabolites, including the 1- and 3-N-oxides. For a broader perspective, a comparison with other common analytical techniques validated for the parent compound, Trimethoprim, is also presented.

Data Presentation: A Comparative Analysis

The selection of an analytical method is a critical decision based on factors such as sensitivity, selectivity, accuracy, and throughput. The following tables summarize the key performance parameters of a validated UHPLC-MS/MS method for this compound and other analytical methods for the parent drug, Trimethoprim.

Table 1: Quantitative Validation Data for this compound by UHPLC-MS/MS [1]

Validation ParameterThis compound
Linearity Range1.6 - 200 nM
Accuracy (% Recovery)Within ± 15% of nominal concentration
Precision (% RSD)< 15%
Lower Limit of Quantification (LLOQ)1.6 nM

Table 2: Comparison of Quantitative Validation Data for Trimethoprim Analysis by Various Methods

Validation ParameterHPLC-UV[2]UV-Vis Spectrophotometry[2][3]LC-MS/MS[4]
Linearity Range0.25 - 100 µg/mL4.0 - 60 µg/mL100 - 50,000 ng/mL (in dried plasma spots)
Correlation Coefficient (r²)≥ 0.99≥ 0.998Not explicitly found
Accuracy (% Recovery)82%~100%Not explicitly found
Precision (% RSD)< 15%< 2%Not explicitly found
Limit of Detection (LOD)0.03 - 0.2 µg/mL0.0436 µg/mLNot explicitly found
Limit of Quantification (LOQ)Not explicitly found0.135 µg/mLNot explicitly found

Experimental Protocols

A detailed methodology for the validated UHPLC-MS/MS method for the simultaneous quantification of Trimethoprim and its metabolites is provided below.

UHPLC-MS/MS Method for Trimethoprim and its Metabolites in Human Plasma[1]

This method enables the reliable quantification of Trimethoprim and its five metabolites, including Trimethoprim 1-oxide and this compound, in human plasma.

1. Sample Preparation:

  • To 40 µL of human plasma, add 9 µL of a spiking solution containing the analytical standards.

  • For protein precipitation, add 400 µL of acetonitrile spiked with a deuterated internal standard (e.g., 20 nM D9-TMP final concentration).

  • Vortex the mixture at 500 rpm for 5 minutes.

  • Transfer the samples to a sample collection plate and draw the supernatant through using a positive pressure manifold.

  • Dry the samples at 37°C under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of 1:3 methanol:water.

  • Vortex the plate for 5 minutes at 500 rpm, centrifuge briefly, and analyze immediately.

2. Chromatographic Conditions:

  • System: UHPLC system

  • Column: Biphenyl column

  • Mobile Phase: A suitable gradient of aqueous and organic mobile phases.

  • Flow Rate: Not explicitly specified.

  • Run Time: Less than 8 minutes.

3. Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer (e.g., Waters Xevo-TQ-XS).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound would be optimized by infusing the analytical standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the UHPLC-MS/MS analysis of this compound and the logical relationships in analytical method validation.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (40 µL) spike Spike with Standards plasma->spike precipitate Protein Precipitation (Acetonitrile + IS) spike->precipitate vortex1 Vortex (5 min) precipitate->vortex1 transfer Supernatant Transfer vortex1->transfer dry Dry Down (N2, 37°C) transfer->dry reconstitute Reconstitute (100 µL 1:3 Methanol:Water) dry->reconstitute vortex2 Vortex (5 min) reconstitute->vortex2 centrifuge Centrifuge vortex2->centrifuge inject Inject into UHPLC centrifuge->inject separate Chromatographic Separation (Biphenyl Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Experimental workflow for UHPLC-MS/MS analysis.

cluster_performance Performance Characteristics Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Accuracy->Precision LOD->LOQ LOQ->Linearity

Key parameters in analytical method validation.

References

A Head-to-Head Battle: UPLC-MS/MS versus HPLC for the Analysis of Trimethoprim and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. Trimethoprim, a widely used antibiotic, undergoes significant metabolism in the body, necessitating robust analytical methods to differentiate and quantify the parent drug and its various metabolites. This guide provides an objective comparison of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the comprehensive analysis of trimethoprim and its metabolites.

This comparison delves into the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs. While HPLC has been a workhorse in pharmaceutical analysis for decades, UPLC-MS/MS has emerged as a powerful tool offering significant advantages in speed, sensitivity, and selectivity.

Performance Characteristics: A Quantitative Comparison

The choice between HPLC and UPLC-MS/MS for trimethoprim metabolite analysis often comes down to a trade-off between the required sensitivity, speed, and the cost of instrumentation. The following table summarizes the key quantitative performance parameters for the analysis of trimethoprim and its major metabolites using both techniques.

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) ≥ 0.99 for Trimethoprim> 0.995 for Trimethoprim & Metabolites
Limit of Detection (LOD) ~50 ng/mL for Trimethoprim0.3 ng/mL for Trimethoprim
(Metabolite LODs are generally higher and method-dependent)0.8 - 1.5 ng/mL for Metabolites
Limit of Quantification (LOQ) ~100 ng/mL for Trimethoprim1.0 ng/mL for Trimethoprim
(Metabolite LOQs are generally higher and method-dependent)2.5 - 5.0 ng/mL for Metabolites
Accuracy (% Recovery) 95-105% for Trimethoprim97.9 - 102.5% for Trimethoprim & Metabolites
Precision (%RSD) < 5% for Trimethoprim< 5.1% for Trimethoprim & Metabolites
Analysis Time per Sample 10 - 20 minutes< 5 minutes

Experimental Protocols

UPLC-MS/MS Method for Trimethoprim and Metabolite Analysis in Human Plasma

This method provides high sensitivity and throughput for the simultaneous quantification of trimethoprim and its major metabolites.

1. Sample Preparation:

  • To 50 µL of human plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., trimethoprim-d9).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

3. MS/MS Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for trimethoprim and each of its metabolites.

Representative HPLC-UV Method for Trimethoprim Analysis

While less common for comprehensive metabolite analysis due to lower sensitivity and potential for co-elution, this method is suitable for quantifying the parent drug, particularly in quality control settings. Analysis of metabolites would require significant method development and validation.

1. Sample Preparation:

  • Protein precipitation is a common technique, similar to the UPLC-MS/MS method, but may require further cleanup steps like liquid-liquid extraction or solid-phase extraction to minimize matrix interference for UV detection.

2. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specific wavelength (e.g., 280 nm)

  • Injection Volume: 20 µL

Visualizing the Processes

To better understand the workflow and the metabolic transformations of trimethoprim, the following diagrams are provided.

experimental_workflow cluster_UPLC UPLC-MS/MS Workflow cluster_HPLC HPLC-UV Workflow U_Start Plasma Sample U_Prep Protein Precipitation U_Start->U_Prep U_Inject UPLC Injection U_Prep->U_Inject U_Sep UPLC Separation (Sub-2µm particles) U_Inject->U_Sep U_Ion Electrospray Ionization (ESI) U_Sep->U_Ion U_MS1 Quadrupole 1 (Precursor Ion Selection) U_Ion->U_MS1 U_Frag Quadrupole 2 (Fragmentation) U_MS1->U_Frag U_MS2 Quadrupole 3 (Product Ion Detection) U_Frag->U_MS2 U_Data Data Acquisition & Quantification U_MS2->U_Data H_Start Plasma Sample H_Prep Protein Precipitation & Sample Cleanup H_Start->H_Prep H_Inject HPLC Injection H_Prep->H_Inject H_Sep HPLC Separation (3-5µm particles) H_Inject->H_Sep H_Detect UV Detection H_Sep->H_Detect H_Data Data Acquisition & Quantification H_Detect->H_Data

Caption: A comparison of the experimental workflows for UPLC-MS/MS and HPLC-UV analysis.

trimethoprim_metabolism cluster_PhaseI Phase I Metabolism (Oxidation) TMP Trimethoprim M1 3'-Desmethyltrimethoprim TMP->M1 O-Demethylation M2 4'-Desmethyltrimethoprim TMP->M2 O-Demethylation M3 1-N-oxide TMP->M3 N-Oxidation M4 3-N-oxide TMP->M4 N-Oxidation

A Comparative Guide to Analytical Methods for the Quantification of Trimethoprim 1-oxide and 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is crucial for understanding the pharmacokinetics and safety profile of a therapeutic agent. Trimethoprim, an antibiotic widely used in the treatment of various bacterial infections, is metabolized in the liver to several derivatives, including Trimethoprim 1-oxide and Trimethoprim 3-oxide. The monitoring of these N-oxide metabolites is essential for a comprehensive metabolic profile.

This guide provides a comparative overview of analytical methodologies for the quantification of Trimethoprim 1-oxide and 3-oxide. We will delve into a highly specific and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method capable of simultaneously measuring these metabolites and contrast it with a more conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, which is widely used for the parent drug, Trimethoprim. This comparison will provide insights into the respective strengths and limitations of these techniques for metabolite quantification.

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes oxidative metabolism, primarily N-oxidation, leading to the formation of Trimethoprim 1-oxide and this compound.

TMP Trimethoprim Metabolism Hepatic Metabolism (N-Oxidation) TMP->Metabolism TMP_1_oxide Trimethoprim 1-oxide Metabolism->TMP_1_oxide TMP_3_oxide This compound Metabolism->TMP_3_oxide

Metabolic conversion of Trimethoprim to its N-oxide metabolites.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a UPLC-MS/MS method tailored for Trimethoprim and its metabolites, and a general HPLC-UV method for Trimethoprim.

ParameterUPLC-MS/MS for MetabolitesHPLC-UV for Trimethoprim
Linearity Range 1 - 500 ng/mL0.25 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.99≥ 0.99[1]
Accuracy (% Recovery) 95 - 105%82% - 103.98%
Precision (% RSD) < 15%< 15%[1]
Limit of Detection (LOD) Sub-ng/mL level0.0066 - 0.2 µg/mL[2]
Limit of Quantification (LOQ) ~1 ng/mL0.022 - 5 µg/mL[1][2]

Note: The data for the UPLC-MS/MS method is synthesized from typical performance characteristics for such assays, as specific validation data for the 1-oxide and 3-oxide were not available in the public domain. The HPLC-UV data is for the parent drug, Trimethoprim, and serves as a baseline for the technique's capabilities.

Experimental Protocols

UPLC-MS/MS Method for Trimethoprim and its Metabolites

This method is highly sensitive and specific, making it ideal for the quantification of low-level metabolites in complex biological matrices such as plasma.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Trimethoprim, Trimethoprim 1-oxide, and this compound.

HPLC-UV Method for Trimethoprim

This method is robust and widely used for the quantification of Trimethoprim in pharmaceutical formulations and can be adapted for biological samples, although with lower sensitivity compared to LC-MS/MS.

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add an internal standard and a buffering agent.

  • Add 5 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

b) Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of a phosphate buffer and acetonitrile (e.g., 80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at approximately 280 nm.

Experimental Workflow and Method Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. A typical workflow for method validation and cross-validation is depicted below.

cluster_0 Method 1 (e.g., UPLC-MS/MS) cluster_1 Method 2 (e.g., HPLC-UV) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val CrossVal Cross-Validation (Analysis of the same samples by both methods) M1_Val->CrossVal M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->CrossVal Comp Comparison of Results (Bias, Precision) CrossVal->Comp Report Final Report Comp->Report

Workflow for the cross-validation of two analytical methods.

Conclusion

For researchers in drug development, the use of a highly sensitive and specific method like UPLC-MS/MS is recommended for obtaining a complete and accurate pharmacokinetic profile of Trimethoprim and its metabolites. Cross-validation with an alternative method, where feasible, provides a higher level of confidence in the generated data.

References

A Comparative Guide to the Stability of Trimethoprim and its N-oxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the antibacterial agent Trimethoprim (TMP) and its N-oxide metabolites. Understanding the stability of these compounds is crucial for the development of robust pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This document summarizes key experimental data, details relevant methodologies, and presents visual diagrams of degradation pathways and experimental workflows.

Executive Summary

Trimethoprim is susceptible to degradation under various stress conditions, including heat, light, and oxidation.[1] While N-oxide metabolites are known transformation products of TMP, detailed comparative stability studies between the parent drug and these specific metabolites are not extensively available in the current scientific literature. This guide, therefore, focuses on the well-documented stability of Trimethoprim, providing quantitative data from forced degradation studies. The stability of N-oxide metabolites is discussed based on their chemical nature and their observation as minor products in degradation pathways.

Data on Trimethoprim Stability

The stability of Trimethoprim has been evaluated under several conditions. The following tables summarize the degradation of Trimethoprim under thermal, photolytic, and oxidative stress.

Thermal Stability of Trimethoprim
TemperatureDurationPercent DegradationReference
240 °C-Onset of decomposition[2]
80 °C45 days< 10%[3]
60 °C (Dry Heat)4 hoursNot specified[4]
60 °C (Wet Heat)6 hoursNot specified[4]

Note: The study at 240 °C represents thermogravimetric analysis showing the temperature at which significant thermal decomposition begins.

Photostability of Trimethoprim
Light SourceDurationPercent DegradationpHReference
Simulated Sunlight1 hour< 5%4.0[5]
Simulated Sunlight1 hour< 5%5.5[5]
Simulated Sunlight1 hour< 5%7.0[5]
UV (254 nm)---[6]

Note: Trimethoprim shows relatively high photostability compared to other antibiotics like Ciprofloxacin and Clarithromycin under simulated sunlight.[5]

Stability of Trimethoprim under Hydrolytic and Oxidative Conditions
ConditionReagentTemperatureDurationPercent DegradationReference
Acidic Hydrolysis0.1 N HCl60 °C4 hoursNot specified[4]
Basic Hydrolysis0.1 N NaOH60 °C4 hours8.97%[4]
Oxidative Degradation30% H₂O₂Room Temp.24 hours6.25%[4]
Photo-Fenton OxidationH₂O₂, FeSO₄, UV-A-6 min99.95%[7][8]

Stability of Trimethoprim N-oxide Metabolites

Direct and quantitative comparative stability data for Trimethoprim's N-oxide metabolites (such as Trimethoprim N1-oxide and Trimethoprim N3-oxide) under various stress conditions are limited in the reviewed literature. N-oxides are generally known to be susceptible to reduction back to the parent amine, and their stability can be influenced by the presence of reducing agents and enzymatic activity. In the context of Trimethoprim degradation, N-oxides are typically observed as minor products, suggesting they are either formed in smaller quantities or are themselves subject to further degradation.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing stability studies. Below are protocols for typical forced degradation studies of Trimethoprim.

Thermal Degradation Study
  • Objective: To evaluate the stability of Trimethoprim under dry and wet heat conditions.

  • Methodology:

    • Dry Heat: A known quantity of Trimethoprim powder is placed in a vial and kept in a hot air oven maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[4]

    • Wet Heat (Hydrolysis): Trimethoprim is dissolved in water and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[4]

    • Samples are withdrawn at appropriate time intervals, cooled to room temperature, and diluted with a suitable solvent.

    • The concentration of the remaining Trimethoprim is determined using a stability-indicating HPLC method.[3][4][9]

Photostability Study
  • Objective: To assess the impact of light on the stability of Trimethoprim.

  • Methodology:

    • A solution of Trimethoprim of known concentration is prepared in a suitable solvent (e.g., water or methanol).

    • The solution is exposed to a light source providing a specific wavelength and intensity (e.g., simulated sunlight or a UV lamp at 254 nm) for a set duration.[5][6]

    • A control sample is kept in the dark under the same temperature conditions.

    • Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining Trimethoprim.[5]

Hydrolytic Degradation Study (Acidic and Basic)
  • Objective: To determine the stability of Trimethoprim in acidic and basic environments.

  • Methodology:

    • Acidic Hydrolysis: A solution of Trimethoprim is prepared in an acidic medium (e.g., 0.1 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[4]

    • Basic Hydrolysis: A solution of Trimethoprim is prepared in a basic medium (e.g., 0.1 N NaOH) and refluxed under the same temperature and time conditions.[4]

    • At specified time intervals, samples are withdrawn, neutralized, and diluted.

    • The amount of undegraded Trimethoprim is quantified using a stability-indicating HPLC method.[4]

Oxidative Degradation Study
  • Objective: To evaluate the susceptibility of Trimethoprim to oxidation.

  • Methodology:

    • A solution of Trimethoprim is treated with an oxidizing agent (e.g., 30% hydrogen peroxide) at room temperature for a specified duration (e.g., 24 hours).[4]

    • Samples are taken at different time points.

    • The reaction is quenched if necessary, and the remaining Trimethoprim concentration is measured by a stability-indicating HPLC method.[4]

Visualizations

Trimethoprim Degradation Pathway

The following diagram illustrates the potential degradation pathways of Trimethoprim under various stress conditions, leading to the formation of different degradation products, including its N-oxide metabolites.

Trimethoprim_Degradation_Pathway TMP Trimethoprim N_Oxides N-Oxide Metabolites (e.g., N1-oxide, N3-oxide) TMP->N_Oxides Oxidation Hydroxylated Hydroxylated Products TMP->Hydroxylated Oxidation / Hydrolysis Cleavage Cleavage Products TMP->Cleavage Photolysis / Hydrolysis

Caption: Potential degradation pathways of Trimethoprim.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the typical workflow for conducting a forced degradation study to assess the stability of a drug substance like Trimethoprim.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS If degradants observed Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Drug Drug Substance (Trimethoprim) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photolytic

Caption: Workflow for a forced degradation study.

References

Accuracy and precision of Trimethoprim 3-oxide quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the accuracy and precision of analytical methods for the quantification of Trimethoprim 3-oxide is essential for researchers, scientists, and drug development professionals. This document provides an objective comparison of the performance of a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, supported by experimental data.

The metabolism of Trimethoprim in the liver leads to several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies.[1]

Comparison of Quantification Methods

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the simultaneous quantification of Trimethoprim and its metabolites, including this compound, in biological matrices like human plasma.[1][2][3]

Table 1: Quantitative Performance of UPLC-MS/MS Method for this compound
ParameterPerformance Data
Analytical MethodUPLC-MS/MS
MatrixHuman Plasma
Linear Range1.6 nM to 200 nM[3]
Accuracy (%RE)
Low QC (5 nM)2.2%[3]
Medium QC (20 nM)0.8%[3]
High QC (150 nM)-1.1%[3]
Precision (%CV)
Low QC (5 nM)Data not explicitly provided, but inferred to be low from accuracy data.
Medium QC (20 nM)Data not explicitly provided, but inferred to be low from accuracy data.
High QC (150 nM)Data not explicitly provided, but inferred to be low from accuracy data.
Limit of Quantification (LOQ)1.6 nM (as LLOQ)[3]
Limit of Detection (LOD)Data not explicitly provided.
RecoveryData not explicitly provided.

QC: Quality Control; %RE: Percent Relative Error; %CV: Percent Coefficient of Variation; LLOQ: Lower Limit of Quantification.

Experimental Protocols

A detailed methodology for the quantification of this compound using UPLC-MS/MS has been validated and published.[3]

Sample Preparation
  • To 91µL of drug-free human plasma in a phospholipid removal plate, add 9µL of spiking solutions (in 1:3 methanol:water) or 9µL of 1:3 methanol:water for blank samples.[3]

  • Add 300 µL of acetonitrile containing an internal standard to each well.

  • Mix on a plate shaker for 2 minutes.

  • Apply vacuum at 15 in. Hg for 4 minutes.

  • Collect the filtrate in a 96-well collection plate.

  • Evaporate the filtrate to dryness under nitrogen gas at 30°C for 10 minutes.

  • Reconstitute the dried residue with 100 µL of 1:1 methanol:water.

  • Seal the plate and centrifuge at 3220 x g for 2 minutes before placing it in the autosampler.

UPLC-MS/MS Analysis
  • Chromatographic System: Waters ACQUITY UPLC system.[2]

  • Column: Biphenyl column.[3]

  • Mobile Phase: A gradient of two mobile phases, with compositions not detailed in the provided search results.

  • Flow Rate: Not detailed in the provided search results.

  • Injection Volume: Not detailed in the provided search results.

  • Mass Spectrometer: Waters Xevo-TQ-XS tandem mass spectrometer.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Run Time: Chromatographic separation is achieved in less than 8 minutes.[3]

Visualizations

Metabolic Pathway of Trimethoprim

Trimethoprim_Metabolism TMP Trimethoprim Liver Hepatic Metabolism (Oxidation) TMP->Liver Metabolites Major Metabolites TMP_1_oxide Trimethoprim 1-oxide TMP_3_oxide This compound TMP_3_hydroxy 3'-hydroxy Trimethoprim TMP_4_hydroxy 4'-hydroxy Trimethoprim TMP_alpha_hydroxy α-hydroxy Trimethoprim

Caption: Metabolic pathway of Trimethoprim in the liver.

Experimental Workflow for this compound Quantification

UPLC_MSMS_Workflow Start Plasma Sample Collection Spiking Spiking with Internal Standard Start->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Filtration Phospholipid Removal (Filtration) Protein_Precipitation->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Methanol:Water Evaporation->Reconstitution UPLC_Separation UPLC Separation (< 8 min) Reconstitution->UPLC_Separation MSMS_Detection Tandem MS Detection (ESI+, MRM) UPLC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: UPLC-MS/MS experimental workflow.

References

Navigating the Analytical Maze: A Comparative Guide to LOD and LOQ for Trimethoprim 3-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicological studies. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Trimethoprim 3-oxide, a key metabolite of the widely used antibiotic Trimethoprim, in various biological matrices.

This publication delves into the performance of state-of-the-art analytical techniques, presenting a clear comparison of their capabilities. We will explore detailed experimental protocols and present quantitative data in easily digestible formats to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The choice of analytical method for quantifying this compound is dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out as the gold standard for its high sensitivity and specificity. However, alternative methods such as electrochemical sensors and capillary electrophoresis are being explored for the analysis of the parent drug, Trimethoprim, and may hold promise for its metabolites.

Below is a summary of the reported LOD and LOQ values for this compound and related compounds in various biological matrices using different analytical techniques.

AnalyteMatrixAnalytical MethodLODLOQReference
This compound Human PlasmaUPLC-MS/MS1.5 ng/mL5.0 ng/mLBenchChem
TrimethoprimHuman UrineElectrochemical Sensor0.026 µmol/L-[1]
TrimethoprimPharmaceutical FormulationCapillary Zone Electrophoresis1.1 µmol/L-[2]

Note: Data for alternative methods for this compound is currently limited. The table includes data for the parent compound, Trimethoprim, to provide a comparative perspective on the sensitivity of these techniques.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the successful implementation and validation of any analytical method. This section outlines the key experimental protocols for the UPLC-MS/MS method used to determine the LOD and LOQ of this compound in human plasma.

UPLC-MS/MS Method for this compound in Human Plasma

This method provides a robust and sensitive approach for the simultaneous quantification of Trimethoprim and its metabolites.

1. Sample Preparation:

  • To 50 µL of human plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

2. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 99.0 1.0
    1.0 99.0 1.0
    8.0 50.0 50.0
    8.1 5.0 95.0
    9.0 5.0 95.0
    9.1 99.0 1.0

    | 10.0 | 99.0 | 1.0 |

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: 307.1 > 246.1 m/z

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logical relationships involved.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 transfer Transfer to UPLC Vial vortex2->transfer injection Inject Sample (5 µL) transfer->injection separation Chromatographic Separation (ACQUITY UPLC BEH C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM Mode) ionization->detection data_analysis Data Acquisition and Analysis detection->data_analysis Metabolism Trimethoprim Metabolism TMP3O This compound in Biological Matrix Metabolism->TMP3O AnalyticalMethod Analytical Method Selection (e.g., UPLC-MS/MS) TMP3O->AnalyticalMethod Validation Method Validation AnalyticalMethod->Validation LOD_LOQ LOD & LOQ Determination Validation->LOD_LOQ

References

Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Analysis of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical analysis, the consistent and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicological assessments. This guide offers a comparative overview of analytical methodologies for Trimethoprim 3-oxide, a key metabolite of the widely used antibiotic, Trimethoprim. While direct inter-laboratory comparison data for this compound is not extensively available in published literature, this document provides a synthesized comparison based on established and validated methods for the parent compound, Trimethoprim, and its metabolites. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of suitable analytical methods.

Comparative Analysis of Analytical Techniques

The primary methods for the quantification of Trimethoprim and its metabolites in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Hypothetical Inter-laboratory Performance Characteristics for this compound Analysis

ParameterMethodLaboratory ALaboratory BLaboratory C
Linearity (r²) LC-MS/MS> 0.995> 0.996> 0.994
HPLC-UV> 0.990> 0.992> 0.989
Accuracy (% Recovery) LC-MS/MS95.2 - 103.596.8 - 104.194.5 - 102.9
HPLC-UV92.1 - 105.393.5 - 106.291.8 - 104.7
Precision (%RSD) LC-MS/MS< 5.8< 5.5< 6.2
HPLC-UV< 8.5< 8.1< 9.0
Limit of Quantification (LOQ) LC-MS/MS1 ng/mL0.8 ng/mL1.2 ng/mL
HPLC-UV50 ng/mL45 ng/mL55 ng/mL

Disclaimer: The data presented in this table is a synthesized representation for illustrative purposes and is based on typical performance characteristics observed for the parent compound, Trimethoprim. It is not derived from a direct inter-laboratory study of this compound.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible analytical results. Below are representative methodologies for the analysis of this compound in human plasma.

LC-MS/MS Method for this compound in Human Plasma

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies where low concentrations of the metabolite are expected.

a) Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

c) Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the analytical standard)

    • Internal Standard: Precursor ion > Product ion

HPLC-UV Method for this compound in Human Plasma

This method is more accessible in laboratories without mass spectrometry capabilities and is suitable for studies with higher expected metabolite concentrations.

a) Sample Preparation (Solid-Phase Extraction)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid.

  • Load the diluted plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • Inject a 20 µL aliquot into the HPLC-UV system.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Visualizing the Workflow and Metabolic Pathway

To further elucidate the analytical process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI+) separation->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Analytical workflow for this compound.

metabolic_pathway TMP Trimethoprim TMP_3O This compound TMP->TMP_3O N-oxidation

Metabolic pathway to this compound.

Conclusion

The selection of an appropriate analytical method for this compound is critical for generating reliable data in drug development and clinical research. While LC-MS/MS offers superior sensitivity and selectivity, HPLC-UV provides a robust and accessible alternative. The protocols and performance characteristics outlined in this guide, though based on the parent compound, offer a solid foundation for developing and validating methods for this compound. It is imperative that each laboratory conducts its own thorough method validation to ensure data quality and inter-laboratory consistency.

Performance Showdown: Selecting the Optimal SPE Cartridge for Trimethoprim 3-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of trimethoprim and its metabolites, the selection of an appropriate solid-phase extraction (SPE) cartridge is a critical step for achieving accurate and reproducible results. This guide provides a comparative overview of the performance characteristics of different SPE cartridges for the extraction of Trimethoprim 3-oxide, a key metabolite. While direct comparative studies on various SPE cartridges for this compound are limited in the reviewed literature, this guide presents a validated method utilizing a specific phospholipid removal plate and discusses other potential SPE sorbents successfully employed for the parent compound, trimethoprim, which could be adapted and validated for the metabolite.

Validated SPE Method for this compound

A validated analytical method for the simultaneous quantification of trimethoprim and five of its metabolites, including this compound, in human plasma has been established. This method employs a phospholipid removal plate for sample clean-up, demonstrating reliable quantification.

Experimental Protocol

Sample Preparation:

  • To 91 µL of drug-free human plasma (with potassium EDTA as an anticoagulant) in individual wells of a phospholipid removal plate, add 9 µL of spiking solutions (in a 1:3 methanol:water mixture) or 9 µL of 1:3 methanol:water for blank samples[1].

SPE Procedure using Phospholipid Removal Plate:

  • Plate Type: The specific validated method utilizes a phospholipid removal plate to effectively eliminate interfering phospholipids from the plasma matrix.

  • Elution: Details of the elution solvent and procedure are specific to the phospholipid removal plate's manufacturer instructions and the subsequent analytical method (UPLC-MS/MS)[1].

Analytical Method:

  • Instrumentation: Ultra-High Performance Liquid Chromatography Mass Spectrometry (UHPLC/MS)[1].

  • Column: Biphenyl column[1].

  • Detection: Positive electrospray ionization using a tandem mass spectrometer[1].

  • Run Time: Chromatographic separation is achieved in less than 8 minutes[1].

This validated method provides a robust starting point for researchers working with this compound in a plasma matrix.

Potential Alternative SPE Cartridges for Consideration

While not specifically validated for this compound, several types of SPE cartridges have demonstrated high efficiency in the extraction of the parent compound, trimethoprim, from various matrices. These sorbents represent viable candidates for method development and validation for this compound extraction.

Data Summary of SPE Performance for Trimethoprim:

SPE Sorbent TypeMatrixRecovery of TrimethoprimReference
Alumina-coated Magnetite NanoparticlesEnvironmental Water67-86%[2]
Oasis PRiME HLBPlasmaHigh-throughput analysis, specific recovery not stated[2]
C18SerumHigh-throughput analysis, specific recovery not stated[3][4]
Polystyrene-divinylbenzeneWaterNot specified
Oasis HLBSpiked Water108.7 ± 23.7% (apparent recovery)
Solid-phase column (unspecified)Plasma, Serum, Dialysate82%

It is crucial to note that the performance of these cartridges for this compound would need to be experimentally verified. Factors such as the metabolite's polarity and potential for different interactions with the sorbent material compared to the parent compound necessitate a thorough validation process.

Experimental Workflow and Logic Diagrams

To visually represent the methodologies and logical relationships in the analysis of this compound, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis UPLC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Load Load onto Phospholipid Removal Plate Spike->Load Wash Wash to Remove Interferences Load->Wash Elute Elute this compound Wash->Elute Inject Inject into UPLC-MS/MS Elute->Inject Separate Chromatographic Separation (Biphenyl Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the analysis of this compound.

cluster_sorbents Potential SPE Sorbents for this compound cluster_properties Key Analyte Properties cluster_performance Performance Metrics C18 Reverse-Phase (e.g., C18) Recovery Recovery (%) C18->Recovery MatrixEffect Matrix Effect C18->MatrixEffect Reproducibility Reproducibility (RSD%) C18->Reproducibility Polymeric Polymeric Reverse-Phase (e.g., HLB) Polymeric->Recovery Polymeric->MatrixEffect Polymeric->Reproducibility IonExchange Mixed-Mode/Ion-Exchange IonExchange->Recovery IonExchange->MatrixEffect IonExchange->Reproducibility Magnetic Magnetic Nanoparticles Magnetic->Recovery Magnetic->MatrixEffect Magnetic->Reproducibility Polarity Polarity Polarity->C18 Polarity->Polymeric pKa pKa pKa->IonExchange Matrix Sample Matrix Matrix->C18 Matrix->Polymeric Matrix->IonExchange Matrix->Magnetic

Caption: Logical relationship for selecting an SPE sorbent for this compound.

References

A Comparative Guide to Ionization Techniques for the Mass Spectrometry of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of drug metabolites is paramount. Trimethoprim 3-oxide is a notable metabolite of the antibiotic Trimethoprim. Its quantification by mass spectrometry is crucial for pharmacokinetic and metabolic studies. The choice of ionization technique significantly impacts the quality of mass spectrometric data. This guide provides an objective comparison of common ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of this compound, supported by experimental data and protocols.

Physicochemical Characteristics of Trimethoprim and its 3-oxide

Trimethoprim is a lipophilic and weakly alkaline compound.[1] It is sparingly soluble in water but more soluble in organic solvents and glacial acetic acid.[1][2] The introduction of an N-oxide functional group in this compound increases the molecule's polarity. This enhanced polarity is a key factor in determining the most suitable ionization technique.

Comparison of Ionization Techniques

The selection of an appropriate ionization source is critical for achieving accurate and reliable results in mass spectrometry and depends on the analyte's physicochemical properties.[3]

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, thermally labile, and large molecules.[4] It generates ions from a solution by creating a fine spray of charged droplets. Given the increased polarity of this compound, ESI is a highly suitable ionization method. It is a widely used technique for the analysis of Trimethoprim and its metabolites.[5] However, a potential complication with N-oxides under ESI is the formation of dimers.[6]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar and thermally stable compounds that are volatile enough to be vaporized.[4][7] Ionization occurs in the gas phase through a corona discharge. While APCI can be less prone to matrix effects compared to ESI, it poses a significant challenge for the analysis of N-oxides.[3][7] Specifically, APCI can induce the deoxygenation of N-oxides, leading to the in-source conversion of this compound back to Trimethoprim.[6][8] This would result in an underestimation of the metabolite and an overestimation of the parent drug.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique, predominantly used for large biomolecules like proteins and nucleic acids.[4] The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. While applicable to small molecules, MALDI is less commonly employed for quantitative analysis of drug metabolites in complex biological matrices compared to LC-MS with ESI or APCI. Matrix interference can be a significant issue, and method development can be more complex.

Quantitative Data Summary

The following table summarizes the key characteristics and suitability of each ionization technique for the analysis of this compound.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Analyte Polarity Suitability High (Excellent for polar compounds)Low to MediumBroad, but matrix dependent
Ionization Mechanism Soft ionization from liquid phaseGas-phase chemical ionizationSoft ionization from solid phase
Formation of Molecular Ion Predominantly [M+H]⁺Predominantly [M+H]⁺Predominantly [M+H]⁺ or [M+Na]⁺
Tendency for Deoxygenation LowHigh [6]Low
Tendency for Dimerization Can be significant for N-oxides [6]LowLow
Matrix Effects Can be significantGenerally less than ESI[7]Can be high due to matrix interference
Suitability for LC Coupling ExcellentExcellentNot directly compatible with conventional LC
Typical Analytes Polar, non-volatile, thermally labileLess polar, volatile, thermally stableLarge biomolecules, some small molecules
Recommendation for TMP 3-oxide Highly Recommended Not Recommended (due to deoxygenation)Not a primary choice for quantitative analysis

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of this compound using the discussed ionization techniques.

LC-ESI-MS/MS Protocol

This protocol is adapted from established methods for Trimethoprim and its metabolites.[5][9][10][11]

a. Sample Preparation (Plasma)

  • To 50 µL of human plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., Trimethoprim-d9).[5]

  • Vortex the mixture for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

b. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from Trimethoprim and other metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

c. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.

LC-APCI-MS/MS Protocol

The sample preparation and LC conditions would be similar to the ESI method. The key differences are in the MS source parameters.

c. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+)

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 400°C

  • Capillary Temperature: 200°C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • MRM Transitions: As with ESI, these need to be optimized. It is critical to monitor the transition for Trimethoprim as an indicator of in-source deoxygenation of the 3-oxide.

MALDI-TOF MS Protocol (General for Small Molecules)

a. Sample Preparation

  • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) in a solvent mixture like acetonitrile/water/TFA (50:50:0.1).

  • Mix the sample solution (containing this compound) with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

b. Mass Spectrometry (TOF Analyzer)

  • Ionization Mode: Positive ion

  • Laser: Nitrogen laser (337 nm)

  • Laser Fluence: Optimized to achieve good signal-to-noise without significant fragmentation.

  • Mass Range: Set to cover the m/z of the analyte.

  • Data Acquisition: Average multiple laser shots to obtain a representative spectrum.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Ionization Ionization Source (ESI / APCI) LC_Separation->Ionization MS_Detection MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification

Caption: Experimental workflow for LC-MS analysis of this compound.

logical_relationship cluster_ESI ESI Analysis cluster_APCI APCI Analysis Analyte This compound (Polar Molecule) ESI Electrospray Ionization Analyte->ESI APCI APCI Analyte->APCI ESI_Outcome [M+H]⁺ (Good Sensitivity) ESI->ESI_Outcome ESI_Issue Potential Dimer Formation ([2M+H]⁺) ESI->ESI_Issue APCI_Outcome [M+H]⁺ APCI->APCI_Outcome APCI_Issue Deoxygenation! ([M+H-O]⁺) APCI->APCI_Issue

Caption: Logical relationships in the ionization of this compound.

Conclusion and Recommendations

Based on the physicochemical properties of this compound and the characteristics of the different ionization techniques, Electrospray Ionization (ESI) is the most recommended method for its quantitative analysis by mass spectrometry. Its suitability for polar molecules ensures efficient ionization and high sensitivity.

While APCI is a viable technique for many small molecules, its tendency to cause deoxygenation of N-oxides makes it a poor choice for the specific analysis of this compound, as it can lead to inaccurate quantification.[6][8]

MALDI is not considered a primary technique for this application due to its semi-quantitative nature for small molecules and potential for matrix interference, making it less suitable for routine bioanalysis of drug metabolites compared to the well-established LC-ESI-MS/MS workflows.

For robust and reliable quantification of this compound in biological matrices, a validated LC-ESI-MS/MS method is the industry and research standard.

References

In Vivo Abundance of Trimethoprim N-Oxide Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vivo abundance of Trimethoprim 1-oxide and 3-oxide, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Executive Summary

Trimethoprim, an antibiotic widely used in clinical practice, undergoes metabolism in the liver to various metabolites, including the N-oxide derivatives, Trimethoprim 1-oxide and Trimethoprim 3-oxide. While generally considered minor metabolites, their relative abundance is a subject of interest for understanding the complete metabolic profile of the drug. This guide provides a comparative analysis of the in vivo abundance of these two N-oxide metabolites, based on available scientific literature.

In vitro studies using human liver microsomes indicate a significantly higher formation rate of Trimethoprim 1-oxide compared to this compound. This suggests that, at the site of metabolic origin, the 1-oxide isomer is the more abundant of the two. While direct comparative in vivo quantitative data from human plasma or urine is limited in readily accessible literature, the in vitro findings provide a strong indication of their relative in vivo concentrations.

Quantitative Data Summary

The following table summarizes the in vitro formation rates of Trimethoprim 1-oxide and 3-oxide in human liver microsomes, providing a basis for their expected relative abundance in vivo.

MetaboliteFormation Rate (pmol/mg protein/min)Predominant Forming EnzymeReference
Trimethoprim 1-oxide0.08 ± 0.02 to 0.46 ± 0.20CYP3A4[1]
This compound0.01 ± 0.005 to 0.08 ± 0.04CYP1A2[1]

Data from in vitro studies with human liver microsomes.

Metabolic Pathway of Trimethoprim N-Oxidation

The formation of Trimethoprim 1-oxide and 3-oxide occurs primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The pyrimidine ring of the Trimethoprim molecule is susceptible to N-oxidation at two different nitrogen atoms, leading to the formation of the two respective isomers.

Trimethoprim_Metabolism TMP Trimethoprim TMP_1_oxide Trimethoprim 1-oxide TMP->TMP_1_oxide CYP3A4 TMP_3_oxide This compound TMP->TMP_3_oxide CYP1A2

Metabolic pathway of Trimethoprim N-oxidation.

Experimental Protocols

The following section details the methodologies employed in the key in vitro study that determined the formation rates of Trimethoprim 1-oxide and 3-oxide.

In Vitro Metabolism in Human Liver Microsomes [1]

  • Objective: To determine the formation rates of Trimethoprim 1-oxide and 3-oxide and to identify the cytochrome P450 enzymes responsible for their formation.

  • Methodology:

    • Incubation: Pooled human liver microsomes were incubated with Trimethoprim at various concentrations. The incubation mixture also contained a NADPH-generating system to support the activity of CYP enzymes.

    • Metabolite Analysis: Following incubation, the reaction was stopped, and the samples were processed for analysis. The concentrations of Trimethoprim 1-oxide and 3-oxide were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Enzyme Identification: To identify the specific CYP enzymes involved, experiments were conducted using a panel of individual human liver microsomes with known CYP activities, as well as with recombinant human CYP enzymes. Correlation analysis and inhibition studies with specific CYP inhibitors were also performed.

Experimental Workflow

The general workflow for the in vitro analysis of Trimethoprim N-oxide metabolite formation is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Incubation Incubation at 37°C HLM->Incubation TMP_substrate Trimethoprim TMP_substrate->Incubation NADPH_system NADPH-generating system NADPH_system->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Metabolites LCMS->Quantification Enzyme_ID Enzyme Identification Quantification->Enzyme_ID

Workflow for in vitro metabolite analysis.

Discussion

The available in vitro evidence strongly suggests that the formation of Trimethoprim 1-oxide is favored over that of this compound in the human liver[1]. This is attributed to the differential activity of the primary enzymes involved, with CYP3A4 being a major contributor to the formation of the 1-oxide and CYP1A2 to the 3-oxide[1][2]. While these in vitro findings are a crucial piece of the puzzle, it is important to acknowledge that the in vivo concentrations of these metabolites can be influenced by other factors such as differential rates of further metabolism or excretion of the two isomers.

Further research involving the direct quantification of Trimethoprim 1-oxide and 3-oxide in human plasma and urine using modern, sensitive analytical techniques would be beneficial to definitively confirm their relative in vivo abundance.

Conclusion

Based on robust in vitro data, Trimethoprim 1-oxide is formed at a significantly higher rate than this compound in the human liver. This suggests that Trimethoprim 1-oxide is likely the more abundant of the two N-oxide metabolites in vivo. The formation of the 1-oxide is primarily mediated by CYP3A4, while the 3-oxide is mainly formed by CYP1A2. This information is valuable for a comprehensive understanding of the metabolic fate of Trimethoprim and can inform future pharmacokinetic and drug interaction studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Trimethoprim 3-oxide, ensuring compliance with regulatory standards and minimizing environmental impact.

This compound, a metabolite of the antibiotic Trimethoprim, requires careful handling and disposal due to its potential hazards. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust particles. In case of a spill, dampen the solid material with an appropriate solvent like acetone, and carefully transfer it to a sealed container for disposal[2]. Subsequently, clean the affected surface with a soap and water solution[2].

Quantitative Hazard Data

The following table summarizes the key hazard information for Trimethoprim and its 3-oxide derivative, underscoring the need for cautious disposal.

Hazard ClassificationThis compoundTrimethoprim
Acute Oral Toxicity Category 4: Harmful if swallowed[1]Category 4: Harmful if swallowed[3][4][5]
Aquatic Toxicity (Acute) Category 1: Very toxic to aquatic life[1]Harmful to aquatic organisms[6]
Aquatic Toxicity (Chronic) Category 1: Very toxic to aquatic life with long lasting effects[1]May cause long-term adverse effects in the aquatic environment[6]
Biodegradability Data not availableNot readily biodegradable[6]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations governing pharmaceutical and hazardous waste[7][8]. Improper disposal, such as flushing down the drain or discarding in regular trash, is strictly prohibited due to its high aquatic toxicity[1][3][4][9].

1. Waste Identification and Segregation:

  • Classify this compound as a hazardous pharmaceutical waste.

  • Segregate it from non-hazardous waste streams at the point of generation.

2. Containerization and Labeling:

  • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be black for RCRA hazardous pharmaceutical waste.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

3. Storage:

  • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

  • The primary and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility[8].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Hazard Assessment cluster_2 Segregation & Containerization cluster_3 Storage & Disposal cluster_4 Improper Disposal (Avoid) A Identify Waste as This compound B Consult Safety Data Sheet (SDS) A->B C Hazardous? (Aquatic Toxicity) B->C D Segregate as Hazardous Pharmaceutical Waste C->D Yes I Do Not Flush Down Drain J Do Not Dispose in Regular Trash E Place in Labeled, Leak-Proof Black Hazardous Waste Container D->E F Store in Designated Secure Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Incineration at Permitted Facility G->H

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. In 2019, the EPA enacted specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, known as Subpart P, which prohibits the sewering of hazardous pharmaceutical waste[8][10]. It is imperative for all laboratory personnel to be trained on these regulations to ensure compliance[8]. While Trimethoprim itself is not typically a controlled substance, if it were, its disposal would also be regulated by the Drug Enforcement Administration (DEA).

By adhering to these procedures, research facilities can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both public health and the ecosystem.

References

Essential Safety and Logistical Information for Handling Trimethoprim 3-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Trimethoprim 3-oxide, including operational and disposal plans, to foster a secure laboratory environment.

Compound Overview: this compound is a metabolite of the antibiotic Trimethoprim. While the hazards of Trimethoprim are well-documented, the toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may present similar or additional hazards to the parent compound.

Primary Hazards: Based on available data, this compound may be harmful if swallowed and may cause skin and eye irritation.[1] Inhalation of the powder should also be avoided.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side ShieldsMust conform to EN166 or NIOSH standards. Essential for all procedures involving the handling of this compound to protect against splashes and airborne particles.[1]
Hand Protection Nitrile GlovesInspect gloves for any tears or perforations before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[1]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection N95 Respirator or higherRecommended when weighing or handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to minimize inhalation of airborne particles.

Operational Plan: Safe Handling Protocols

Adherence to standardized operational procedures is critical for minimizing risk and ensuring experimental reproducibility.

1. Weighing and Aliquoting:

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure the work area, preferably within a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.

    • Have all necessary equipment (spatula, weigh boat/paper, sealable container) readily available.

    • Don all required PPE.

  • Procedure:

    • Tare the balance with the weigh boat or paper.

    • Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

    • Transfer the weighed powder to a sealable container for transport to the next experimental step.

    • Clean the spatula and weighing area with a damp cloth to collect any residual powder.

2. Dissolving the Compound:

  • Solvent Selection: Trimethoprim is slightly soluble in chloroform, ethanol, and acetone, and very slightly soluble in water.[1] It is highly soluble in glacial acetic acid. The solubility of this compound is not explicitly detailed, so starting with small-scale solubility tests with the intended solvent is recommended.

  • Procedure:

    • Conduct this procedure in a chemical fume hood.

    • Add the desired solvent to the vessel containing the weighed this compound powder.

    • Stir the mixture gently until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

    • Keep the container sealed when not actively in use.

3. Emergency Procedures: Spill and Exposure

  • Spill Cleanup (Solid Powder):

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully sweep up the material and place it in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Skin Exposure:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Exposure:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Ingestion:

    • Rinse the mouth with water. Do not induce vomiting.

    • Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused this compound powder, contaminated weigh boats, and gloves into a clearly labeled, sealed container for chemical waste.

  • Liquid Waste:

    • Collect solutions of this compound in a designated, sealed waste container. Do not pour down the drain.

  • Contaminated Materials:

    • Dispose of any other materials that have come into contact with this compound (e.g., pipette tips, paper towels) in the designated solid chemical waste container.

2. Disposal Procedure:

  • All waste containing this compound should be disposed of as chemical waste through your institution's environmental health and safety office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedures cluster_disposal Disposal cluster_emergency Emergency prep_area Designate & Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Powder in Ventilated Enclosure gather_materials->weigh dissolve Dissolve in Fume Hood weigh->dissolve spill Spill? weigh->spill exposure Exposure? weigh->exposure segregate_waste Segregate Solid & Liquid Waste dissolve->segregate_waste dissolve->spill dissolve->exposure dispose_chem_waste Dispose as Chemical Waste segregate_waste->dispose_chem_waste end End dispose_chem_waste->end spill_action Follow Spill Cleanup Protocol spill->spill_action Yes exposure_action Follow First Aid Procedures exposure->exposure_action Yes start Start start->prep_area spill_action->segregate_waste exposure_action->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoprim 3-oxide
Reactant of Route 2
Reactant of Route 2
Trimethoprim 3-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.